molecular formula C7H7ClN2O2 B13541274 (4-Chloro-2-nitrophenyl)methanamine

(4-Chloro-2-nitrophenyl)methanamine

Cat. No.: B13541274
M. Wt: 186.59 g/mol
InChI Key: RYMNWMZBAABHMY-UHFFFAOYSA-N
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Description

(4-Chloro-2-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-2-nitrophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-2-nitrophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)methanamine

InChI

InChI=1S/C7H7ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4,9H2

InChI Key

RYMNWMZBAABHMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CN

Origin of Product

United States
Foundational & Exploratory

(4-Chloro-2-nitrophenyl)methanamine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (4-Chloro-2-nitrophenyl)methanamine

Introduction

(4-Chloro-2-nitrophenyl)methanamine, also known as 4-chloro-2-nitrobenzylamine, is a substituted aromatic amine. Its structure, featuring a reactive benzylamine moiety, a deactivating nitro group, and a halogen substituent, makes it a potentially valuable, albeit not widely documented, intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its core chemical properties, a proposed synthesis pathway, and key safety considerations, synthesized from fundamental chemical principles and data from closely related structural analogs. This document is intended for researchers and professionals in drug development and chemical synthesis who require a technical understanding of this specific molecule.

Molecular Structure and Core Properties

The fundamental identity of a chemical compound is defined by its structure and molecular weight. These properties are the basis for understanding its reactivity, physical characteristics, and potential applications.

Chemical Structure

The structure of (4-Chloro-2-nitrophenyl)methanamine is derived from a benzene ring with three key substituents. Following IUPAC nomenclature:

  • A methanamine group (-CH₂NH₂) is attached to the primary carbon (position 1) of the phenyl ring.

  • A nitro group (-NO₂) is located at position 2 (ortho to the methanamine).

  • A chlorine atom (-Cl) is at position 4 (para to the methanamine).

This arrangement of functional groups dictates the molecule's electronic and steric properties, which are critical for its chemical behavior.

Caption: 2D Chemical Structure of (4-Chloro-2-nitrophenyl)methanamine.

Physicochemical and Molecular Data
PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂Deduced from Structure
Molecular Weight 186.60 g/mol Calculated
Exact Mass 186.01961 DaCalculated
CAS Number Not assignedN/A
Appearance Not documented (likely solid)Inferred
Solubility Not documentedInferred

Note: The molecular weight of the positional isomer, (2-Chloro-4-nitrophenyl)methanamine, is reported as 186.5957 g/mol , which is consistent with this calculation.[1]

Proposed Synthesis Pathway: Catalytic Hydrogenation

A robust and high-yield method for synthesizing benzylamines is the catalytic hydrogenation of the corresponding benzonitrile. This pathway offers a direct route to the target molecule from a plausible starting material, 4-chloro-2-nitrobenzonitrile. The process involves the simultaneous reduction of both the nitrile (-CN) and nitro (-NO₂) groups. However, selective reduction can be challenging. A more controlled approach would be the reduction of the nitrile group first, followed by the reduction of the nitro group, or vice-versa.

A well-established precedent for a similar transformation is the synthesis of (2-chloro-6-nitrophenyl)methanamine from 2-chloro-6-nitrobenzonitrile using a Palladium on Carbon (Pd/C) catalyst.[2] This methodology is adapted here as a proposed protocol.

Experimental Protocol: Synthesis via Hydrogenation

Objective: To synthesize (4-Chloro-2-nitrophenyl)methanamine by catalytic hydrogenation of 4-chloro-2-nitrobenzonitrile.

Materials:

  • 4-chloro-2-nitrobenzonitrile (starting material)

  • 5% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (Reagent Grade)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, inert

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filtration medium (e.g., Celite®)

Workflow:

G cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation prep1 Clean & Dry Reactor prep2 Purge with N₂ Gas prep1->prep2 Ensure Inert Atmosphere charge Charge Reactor: 1. 4-chloro-2-nitrobenzonitrile 2. Methanol (Solvent) 3. 5% Pd/C Catalyst prep2->charge seal Seal & Purge System (N₂ then H₂) charge->seal hydrogenate Pressurize with H₂ (e.g., 50-100 psi) Agitate & Heat (e.g., 25-50°C) seal->hydrogenate monitor Monitor H₂ Uptake (Confirm with TLC/HPLC) hydrogenate->monitor workup1 Cool Reactor & Vent H₂ monitor->workup1 workup2 Purge with N₂ workup1->workup2 workup3 Filter through Celite® to Remove Catalyst workup2->workup3 workup4 Concentrate Filtrate (Rotary Evaporation) workup3->workup4 workup5 Purify Crude Product (e.g., Column Chromatography) workup4->workup5

Caption: Proposed workflow for the synthesis of (4-Chloro-2-nitrophenyl)methanamine.

Step-by-Step Methodology:

  • Reactor Preparation: The high-pressure reactor must be thoroughly cleaned, dried, and rendered inert by purging with nitrogen gas. This is critical as Pd/C can be pyrophoric and residual oxygen can pose a safety hazard.

  • Charging the Reactor: The reactor is charged with 4-chloro-2-nitrobenzonitrile (1.0 eq), methanol as the solvent, and the 5% Pd/C catalyst (typically 1-5 mol%). The catalyst should be handled carefully in a wet state to mitigate its pyrophoric risk.

  • Hydrogenation: The sealed reactor is purged sequentially with nitrogen and then hydrogen to remove all air. The vessel is then pressurized with hydrogen gas and agitated. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Reaction Work-up: Upon completion, the excess hydrogen is safely vented, and the system is purged again with nitrogen.

  • Isolation and Purification: The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous palladium catalyst. The resulting filtrate is concentrated under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography to yield the final (4-Chloro-2-nitrophenyl)methanamine.

Potential Applications and Reactivity Insights

While specific applications for (4-Chloro-2-nitrophenyl)methanamine are not documented in peer-reviewed literature, its structure suggests its utility as a versatile chemical intermediate.

  • Pharmaceutical Synthesis: Substituted benzylamines are common scaffolds in pharmacologically active molecules. The primary amine provides a nucleophilic site for further functionalization, such as amide or sulfonamide formation. The nitro and chloro substituents can be used to modulate electronic properties or as handles for further cross-coupling reactions.

  • Material Science: The aromatic nature and functional groups could allow it to be used as a monomer or precursor in the synthesis of specialized polymers or dyes.

Reactivity: The chemical reactivity is dominated by its three functional groups:

  • The amine group is basic and nucleophilic.

  • The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. It can be reduced to an amine, providing a route to diamine derivatives.

  • The aromatic chlorine is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions, but it can participate in transition-metal-catalyzed cross-coupling reactions.

Safety and Handling

No specific material safety data sheet (MSDS) exists for (4-Chloro-2-nitrophenyl)methanamine. Therefore, a conservative approach to handling is required, based on the known hazards of analogous compounds such as 4-chloro-2-nitroaniline.[3]

  • Hazard Classification (Anticipated): Expected to be harmful or toxic if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation. Aromatic nitro compounds can have long-term organ toxicity.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

This guide provides a foundational understanding of (4-Chloro-2-nitrophenyl)methanamine based on its derived structure and comparison with related molecules. Further experimental validation is necessary to confirm the predicted properties and optimize the proposed synthesis.

References

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 4-chloro-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Appchem. (n.d.). (2-Chloro-4-nitrophenyl)methanamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2-nitro-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). Table 2, Physical and Chemical Properties of Trichloroethylene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 2-methyl-, trans-. Retrieved from [Link].

Sources

Comprehensive NMR Profiling of (4-Chloro-2-nitrophenyl)methanamine: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Chloro-2-nitrophenyl)methanamine (CAS: 67567-37-7 for the hydrochloride salt) is a highly valuable synthetic building block. Recently, it has gained prominence as a critical substrate in biocatalytic cascades, specifically in nitroreductase-triggered cyclizations to form substituted indazoles—a privileged scaffold in modern drug design [1]. For researchers and drug development professionals, the unambiguous structural validation of this precursor is paramount. This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignment of (4-Chloro-2-nitrophenyl)methanamine, detailing the causality behind chemical shifts, spin system dynamics, and advanced 2D mapping protocols.

Molecular Architecture & Spin System Dynamics

The structural core of (4-Chloro-2-nitrophenyl)methanamine consists of a central benzene ring functionalized by three distinct moieties:

  • C1: Aminomethyl group ( −CH2​NH2​ ), a weakly electron-donating group via hyperconjugation.

  • C2: Nitro group ( −NO2​ ), a powerful electron-withdrawing group exerting strong inductive ( −I ) and mesomeric ( −M ) effects.

  • C4: Chlorine atom ( −Cl ), exerting a −I effect and a weak +M effect.

The Aromatic Spin System

The substitution pattern leaves three aromatic protons at positions C3, C5, and C6.

  • H3 is isolated between the −NO2​ and −Cl groups, coupling only across four bonds (meta) to H5.

  • H5 and H6 are adjacent, resulting in a strong three-bond (ortho) coupling.

Expert Insight: While typically modeled as an AMX system, the predicted chemical shift difference ( Δδ ) between H5 and H6 is exceptionally small ( ≈0.05 ppm). At standard magnetic field strengths (e.g., 400 MHz), this proximity induces second-order effects, transforming the pattern into an ABX system . Researchers must anticipate the "roof effect" (leaning of doublets toward each other) when interpreting the H5 and H6 signals [2].

Quantitative NMR Profiling & Causality

The following tables synthesize the predicted quantitative data derived from empirical additive rules for substituted benzenes, assuming CDCl3​ as the solvent.

Table 1: 1 H NMR Chemical Shifts and Multiplicities
ProtonPredicted δ (ppm)MultiplicityCoupling Constant ( J )Causality / Mechanistic Driver
H3 8.20Doublet (d) 4J≈2.1 HzHighly deshielded due to the strong −I and −M effects of the adjacent ortho-nitro group, which depletes local electron density.
H5 7.51Doublet of doublets (dd) 3J≈8.4 Hz, 4J≈2.1 HzDeshielded by the para-nitro group ( −M effect). Splits into a dd due to ortho coupling with H6 and meta coupling with H3.
H6 7.46Doublet (d) 3J≈8.4 HzRelatively shielded compared to H3/H5, as it sits meta to both the −NO2​ and −Cl groups, avoiding direct mesomeric depletion.
−CH2​ 4.05Singlet (s)N/ADeshielded by the adjacent aromatic ring and the electronegative nitrogen of the amine.
−NH2​ 1.50 - 2.00Broad Singlet (br s)N/AHighly variable shift due to hydrogen bonding and rapid chemical exchange in solution.
Table 2: 13 C NMR Chemical Shifts
CarbonPredicted δ (ppm)TypeCausality / Mechanistic Driver
C2 145.6Quaternary ( Cq​ )Maximum Deshielding: Direct attachment to the highly electronegative nitrogen of the −NO2​ group.
C4 134.6Quaternary ( Cq​ )Deshielded by the direct attachment of the electronegative −Cl atom.
C5 134.2Tertiary ( CH )Deshielded by the para −NO2​ group via resonance ( −M effect).
C1 132.7Quaternary ( Cq​ )Deshielded by the directly attached −CH2​NH2​ group.
C6 126.5Tertiary ( CH )Meta to both electron-withdrawing groups; experiences minimal mesomeric effects.
C3 123.6Tertiary ( CH )The Nitro Anomaly: While the −NO2​ group deshields ortho protons, it anomalously shields the ortho carbon due to steric compression and magnetic anisotropy [3].
−CH2​ 44.0Secondary ( CH2​ )Typical aliphatic shift for a benzylic carbon attached to an amine.

Experimental Protocols for Unambiguous Assignment

To ensure a self-validating system, the acquisition protocol must be rigorously controlled. Relying solely on 1D 1 H NMR is insufficient due to the potential ABX overlap of H5 and H6.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the free base (4-Chloro-2-nitrophenyl)methanamine in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Causality for solvent choice: CDCl3​ prevents the rapid proton exchange of the −NH2​ group with the solvent, which would occur in protic solvents like CD3​OD , potentially complicating the baseline.

  • 1D 1 H Acquisition: Acquire at ≥400 MHz. Use a relaxation delay ( D1​ ) of 2.0 seconds and a 30∘ pulse angle to ensure quantitative integration of the aromatic protons.

  • 1D 13 C{1H} Acquisition: Acquire with broad-band proton decoupling. Critical Step: Set D1​≥3.0 seconds. Causality: Quaternary carbons (C1, C2, C4) lack attached protons to facilitate dipole-dipole relaxation. A longer D1​ ensures these critical signals are fully relaxed and visible above the noise floor.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1JCH​ couplings. This immediately differentiates the CH carbons (C3, C5, C6) from the quaternary carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2JCH​ and 3JCH​ long-range couplings. This is the ultimate validation step to lock the quaternary carbons into the molecular framework.

NMR_Workflow Start Sample Prep: (4-Chloro-2-nitrophenyl)methanamine Acq1D Acquire 1D Spectra (1H and 13C{1H}) Start->Acq1D Acq2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq1D->Acq2D Assign1 Identify Spin Systems (AMX/ABX Aromatic Pattern) Acq1D->Assign1 Assign2 Assign Direct Attachments (HSQC: C-H pairs) Acq2D->Assign2 Assign3 Map Quaternary Carbons & Long-Range Connectivities (HMBC) Assign1->Assign3 Assign2->Assign3 Val Validate Structure (Compare with Empirical Data) Assign3->Val

Step-by-step NMR acquisition and assignment workflow for structural validation.

2D NMR Workflow & Logical Mapping

The true power of modern NMR lies in the HMBC experiment, which provides a self-validating logical web. By tracing the three-bond ( 3J ) couplings, which are typically stronger than two-bond ( 2J ) couplings in aromatic systems, the entire carbon skeleton can be unambiguously assigned.

Self-Validating HMBC Logic
  • Validating C2 ( −NO2​ attached): The singlet CH2​ protons ( δ 4.05) will show a strong 3J correlation to C2 ( δ 145.6) and C6 ( δ 126.5). Furthermore, H6 ( δ 7.46) will show a 3J correlation back to C2.

  • Validating C4 ( −Cl attached): H3 ( δ 8.20) and H5 ( δ 7.51) will both show 2J correlations to C4 ( δ 134.6), while H6 will show a 3J correlation to C4. The convergence of these vectors confirms the position of the chlorine atom.

HMBC_Correlations H3 H3 (δ 8.20) C1 C1 (δ 132.7) H3->C1 3J C2 C2 (δ 145.6) H3->C2 2J C4 C4 (δ 134.6) H3->C4 2J C5 C5 (δ 134.2) H3->C5 3J H5 H5 (δ 7.51) H5->C1 3J C3 C3 (δ 123.6) H5->C3 3J H5->C4 2J C6 C6 (δ 126.5) H5->C6 2J H6 H6 (δ 7.46) H6->C1 2J H6->C2 3J H6->C4 3J H6->C5 2J CH2 CH2 (δ 4.05) CH2->C1 2J CH2->C2 3J CH2->C6 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for signal assignment.

By cross-referencing the empirical predictions with the acquired 2D connectivity maps, researchers can establish a closed-loop validation of (4-Chloro-2-nitrophenyl)methanamine, ensuring absolute confidence in the structural integrity of this precursor before deploying it in complex biocatalytic or synthetic pathways.

References

  • Terholsen, H., Medema, L., Chernyshova, E., Luján, A. P., Poelarends, G. J., & Schmidt, S. (2026). Nitroreductase-triggered indazole formation. Nature Communications.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

Solvation Dynamics and Solubility Profile of (4-Chloro-2-nitrophenyl)methanamine in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, (4-Chloro-2-nitrophenyl)methanamine (commonly known as 4-chloro-2-nitrobenzylamine) serves as a critical synthetic intermediate. It is extensively utilized in the construction of N-heterocyclic scaffolds, such as indazoles, which are the active pharmacophores in commercially successful therapeutics like granisetron, axitinib, and pazopanib 1.

Optimizing the solubility of this compound is paramount for maximizing reaction kinetics, particularly in transition-metal-catalyzed cross-couplings and enzymatic conversions. Because protic solvents can interfere with these sensitive reaction mechanisms, polar aprotic solvents are the medium of choice. This whitepaper elucidates the mechanistic principles governing the solubility of (4-Chloro-2-nitrophenyl)methanamine in polar aprotic environments and provides a self-validating experimental framework for empirical solubility determination.

Mechanistic Grounding: Solute-Solvent Interactions

To engineer an optimal reaction environment, one must understand the causality behind solvent selection. Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are characterized by their lack of an acidic hydrogen. Consequently, they are poor hydrogen bond donors but possess highly electronegative atoms that make them exceptional hydrogen bond acceptors 2.

The molecular architecture of (4-Chloro-2-nitrophenyl)methanamine presents three distinct interaction sites:

  • The Primary Amine (-NH₂): Acts as a strong hydrogen bond donor.

  • The Nitro Group (-NO₂): A highly polar, electron-withdrawing group that requires stabilization via dipole-dipole interactions.

  • The Chloro Group (-Cl): Enhances the molecule's polarizability and lipophilic character.

When introduced to a solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the amine protons of the solute form robust hydrogen bonds with the solvent's oxygen atoms. Simultaneously, the strong molecular dipoles of these solvents stabilize the electron-rich nitro and chloro substituents. This dual-action solvation mechanism effectively overcomes the high crystal lattice energy typical of benzylamine derivatives 3.

Solvation Solute 4-Chloro-2-nitrobenzylamine (Solute) Dipole Dipole-Dipole Interactions (Nitro/Chloro groups) Solute->Dipole HBond H-Bond Acceptor (Amine protons to Solvent) Solute->HBond Solvent Polar Aprotic Solvent (DMSO, DMF, MeCN) Solvent->Dipole Solvent->HBond Solvation Thermodynamically Stable Solvation Complex Dipole->Solvation HBond->Solvation

Fig 1: Solvation mechanism of 4-Chloro-2-nitrobenzylamine in polar aprotic solvents.

Quantitative Data: Solvent Profiling

Predictive frameworks, such as Hansen Solubility Parameters (HSP), indicate that the solubility of benzylamine derivatives is highly dependent on the polar ( δP​ ) and hydrogen bonding ( δH​ ) cohesion parameters of the solvent 4. Table 1 summarizes the physicochemical properties of standard polar aprotic solvents and their empirical efficacy for dissolving this specific compound.

Table 1: Physicochemical Properties & Solvation Efficacy

SolventDielectric Constant ( ϵ )Dipole Moment (D)Boiling Point (°C)Solvation Efficacy for (4-Chloro-2-nitrophenyl)methanamine
Dimethyl Sulfoxide (DMSO) 49.03.96189Optimal - High dipole moment maximizes interaction with the nitro/chloro groups. Ideal for high-temp reactions 5.
Dimethylformamide (DMF) 36.73.82153High - Excellent H-bond acceptor; lower boiling point eases post-reaction workup compared to DMSO 5.
Acetonitrile (MeCN) 37.53.9282Moderate - Good polarizability but a weaker H-bond acceptor than DMSO/DMF. Useful for milder conditions.
Acetone 20.72.8856Low-Moderate - Lower dielectric constant limits the solubility of highly crystalline amine salts.

Experimental Protocols: A Self-Validating System

Relying solely on predictive models is a critical point of failure in drug development. As an Application Scientist, I mandate the use of a self-validating experimental protocol to determine the exact thermodynamic solubility limit. The following workflow employs orthogonal validation (HPLC vs. Gravimetric analysis) to eliminate matrix interference and ensure absolute data integrity.

Protocol: Isothermal Shake-Flask Method with Orthogonal Validation

Step 1: Saturation Preparation

  • Action: Add an excess amount of (4-Chloro-2-nitrophenyl)methanamine (e.g., 500 mg) to 5.0 mL of the target polar aprotic solvent in a sealed, amber glass vial.

  • Causality: The amber vial is strictly required to prevent the photolytic degradation of the nitroaromatic moiety, which would skew the solubility data.

Step 2: Thermodynamic Equilibration

  • Action: Agitate the suspension in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours.

  • Causality: Benzylamine derivatives possess stable crystal lattices 3. A 48-hour window ensures that true thermodynamic equilibrium is reached, overcoming slow dissolution kinetics.

Step 3: Phase Separation

  • Action: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) is mandatory. Standard cellulose acetate filters will dissolve in aggressive polar aprotic solvents like DMSO or DMF, ruining the sample and potentially destroying the downstream HPLC column.

Step 4: Primary Quantification (HPLC-UV)

  • Action: Dilute an exact aliquot of the filtrate with the mobile phase and analyze via HPLC-UV, detecting at the λmax​ of the nitroaromatic chromophore (typically 260-280 nm). Calculate concentration against a pre-established calibration curve.

Step 5: Orthogonal Validation (Gravimetric)

  • Action: Transfer a known volume (e.g., 1.0 mL) of the remaining filtrate to a pre-weighed vial. Evaporate the solvent under reduced pressure (using a SpeedVac for high-boiling solvents like DMSO) and weigh the residual solid.

  • Causality: This step creates a self-validating loop. The gravimetric mass must fall within 5% of the HPLC-calculated mass. If a discrepancy exists, it indicates either solvent retention in the solid or chemical degradation during the 48-hour equilibration.

Workflow Step1 1. Saturation Excess Solute + Solvent (Thermostated at 25°C) Step2 2. Equilibration Agitation for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation & Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Validation Gravimetric Cross-Check Step3->Step5 Step4->Step5 Concordance Check

Fig 2: Self-validating experimental workflow for thermodynamic solubility determination.

References

  • Source: National Institutes of Health (NIH)
  • DMSO vs. dimethylformamide (DMF)
  • pKa Determination in non-Aqueous Solvents - University of Liverpool Repository Source: University of Liverpool URL
  • Source: PubMed (NIH)
  • The role of product solubility in the synthesis of CL-20 precursor - Diva-portal.

Sources

(4-Chloro-2-nitrophenyl)methanamine pKa and thermodynamic stability

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-Chloro-2-nitrophenyl)methanamine

Abstract

(4-Chloro-2-nitrophenyl)methanamine is a substituted benzylamine derivative of significant interest in synthetic and medicinal chemistry. Its utility as a building block is intrinsically linked to its physicochemical properties, namely its acid-base dissociation constant (pKa) and thermodynamic stability. These parameters govern its reactivity, solubility, formulation feasibility, and safety profile. This technical guide provides an in-depth analysis of the factors influencing the pKa and thermal stability of this compound. We will explore the theoretical underpinnings of its acidic and basic character, detail the industry-standard experimental and computational methodologies for their determination, and discuss the potential thermal hazards associated with its nitroaromatic structure. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Acid-Base Properties: A Detailed Analysis of the pKa

The pKa value is a critical determinant of a molecule's behavior in a biological system, influencing everything from its absorption and distribution to its interaction with target receptors. For (4-Chloro-2-nitrophenyl)methanamine, the primary basic center is the nitrogen atom of the aminomethyl group.

Theoretical pKa Estimation: The Influence of Aromatic Substituents

The basicity of the primary amine in (4-Chloro-2-nitrophenyl)methanamine is significantly modulated by the electronic effects of the substituents on the phenyl ring. To understand these effects, we can use benzylamine (pKa ≈ 9.3) as our reference starting point.

  • Inductive and Resonance Effects: The chloro and nitro groups are both electron-withdrawing groups (EWGs), which pull electron density away from the aromatic ring and, consequently, from the aminomethyl side chain. This destabilizes the conjugate acid (the protonated amine), making the parent amine a weaker base and thus lowering its pKa.

    • Nitro Group (-NO₂): This group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-R). Its position ortho to the methanamine group creates a strong pull on the electron density, drastically reducing the availability of the nitrogen's lone pair to accept a proton.

    • Chloro Group (-Cl): The chloro substituent is deactivating via a strong inductive effect (-I) but weakly activating through resonance (+R) due to its lone pairs. In halogens, the inductive effect typically dominates, contributing to the overall decrease in basicity.

Given the combined, potent electron-withdrawing nature of the ortho-nitro and para-chloro substituents, the pKa of (4-Chloro-2-nitrophenyl)methanamine is predicted to be substantially lower than that of benzylamine.

Visualization: Electronic Effects on Basicity

The following diagram illustrates the electron-withdrawing effects that lead to a reduced pKa.

Caption: Inductive (-I) and resonance (-R) effects of substituents reduce amine basicity.

Quantitative Data Summary
PropertyReference Compound: Benzylamine(4-Chloro-2-nitrophenyl)methanamine (Predicted)Rationale for Prediction
pKa ~ 9.3Significantly < 9.3Strong electron-withdrawing effects from ortho-nitro and para-chloro groups decrease the electron density on the amine nitrogen, weakening its basicity.
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for the experimental determination of pKa values. The protocol is self-validating through the analysis of the titration curve's shape and inflection points.

Objective: To determine the pKa of the conjugate acid of (4-Chloro-2-nitrophenyl)methanamine.

Materials:

  • (4-Chloro-2-nitrophenyl)methanamine hydrochloride[1]

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • High-purity water (Milli-Q or equivalent)

  • Methanol or other suitable co-solvent (if solubility is low)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette, Class A

  • Beaker (100 mL)

Procedure:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of (4-Chloro-2-nitrophenyl)methanamine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of high-purity water. If solubility is an issue, a water/methanol mixture can be used, but the pKa will be an apparent pKa (pKa*) for that specific solvent system.

  • Initial Titration (Blank): Perform a blank titration of the solvent with the standardized 0.1 M NaOH solution to account for any acidic or basic impurities.

  • Sample Titration:

    • Place the beaker with the dissolved sample on the magnetic stirrer and immerse the pH electrode.

    • Begin stirring at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Vₑ) from the inflection point of the curve, often found by taking the first or second derivative of the plot.

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2). This is because at this point, the concentrations of the amine and its conjugate acid are equal, as per the Henderson-Hasselbalch equation.

    • Correct the results using the data from the blank titration.

Thermodynamic Stability and Hazard Assessment

The thermodynamic stability of an active pharmaceutical ingredient or intermediate is a cornerstone of chemical process safety and product shelf-life. Nitroaromatic compounds, in particular, are known for their energetic nature and potential for thermal decomposition.[2]

Factors Influencing Thermal Stability

The structure of (4-Chloro-2-nitrophenyl)methanamine contains several features that warrant a thorough stability assessment:

  • C-NO₂ Bond: The carbon-nitro bond in nitroaromatic compounds can be thermally labile, and its cleavage is often the initiating step in decomposition pathways. These decomposition reactions are typically highly exothermic and can lead to thermal runaway if not controlled.[2]

  • Ortho-Substituent Effect: The presence of a group ortho to the nitro group can introduce unique, lower-energy decomposition mechanisms. For instance, o-nitrotoluene can undergo an intramolecular rearrangement to form anthranil and water, a process that can be autocatalytic.[2][3] A similar intramolecular interaction between the aminomethyl and nitro groups in (4-Chloro-2-nitrophenyl)methanamine is plausible and must be considered a potential risk.

  • Potential for Autocatalysis: Decomposition products can sometimes catalyze further decomposition, leading to an accelerating reaction rate. This is a known hazard with some nitroaromatic compounds.[2][3]

Experimental Assessment of Thermal Stability

A combination of thermoanalytical techniques is essential for a comprehensive understanding of a compound's thermal behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this assessment.[4][5]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides information on melting point, phase transitions, and the onset temperature and energy of exothermic decomposition events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[8] It is used to determine the temperature at which decomposition begins (indicated by mass loss) and to quantify the amount of volatile products versus solid residue.

Visualization: Thermal Hazard Assessment Workflow

The following workflow outlines a standard approach for evaluating the thermal stability of a new chemical entity.

G cluster_workflow Thermal Stability Assessment Workflow Start Sample Preparation (Small Scale, ~1-5 mg) TGA Thermogravimetric Analysis (TGA) - Determine Onset of Mass Loss (Td) - Quantify Residue Start->TGA DSC Differential Scanning Calorimetry (DSC) - Determine Melting Point (Tm) - Determine Onset of Exotherm (To) - Quantify Decomposition Energy (ΔHd) Start->DSC Decision Analyze Data Is To - Tm < 50°C? Is ΔHd > 100 J/g? TGA->Decision DSC->Decision HighRisk High Risk - Further Isothermal/Adiabatic Calorimetry - Process Safety Review Decision->HighRisk Yes LowRisk Lower Risk - Define Safe Handling & Storage Conditions Decision->LowRisk No

Caption: A typical workflow for assessing thermal hazards using TGA and DSC.

Quantitative Data Summary (Based on Analogous Compounds)

Specific thermal stability data for (4-Chloro-2-nitrophenyl)methanamine is not published. However, data from related nitroaromatic compounds provide a basis for what to expect.

Thermal EventExpected Temperature Range (°C)TechniqueComments
Melting Point (Tm) 100 - 150DSCA sharp endotherm. The reported melting point for the related N-methyl derivative is 108-109 °C.[9]
Decomposition Onset (Td) > 150TGA, DSCAn exothermic event often accompanied by mass loss. The onset can be lowered by impurities or autocatalysis.[2][3] Studies on nitrotoluenes show decomposition can begin around 170-200°C.[2][4]
Decomposition Energy (ΔHd) > 300 J/gDSCNitroaromatic compounds can have high decomposition energies, indicating significant hazard potential.[4]
Experimental Protocol: DSC for Thermal Hazard Screening

This protocol provides a standardized method for screening new compounds for thermal hazards.

Objective: To determine the onset temperature and energy of decomposition for (4-Chloro-2-nitrophenyl)methanamine.

Materials:

  • (4-Chloro-2-nitrophenyl)methanamine

  • DSC instrument (e.g., heat-flux or power-compensated)

  • High-pressure or hermetically sealed DSC pans (to contain any evolved gases)

  • Crimping press for pans

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample directly into a high-pressure or hermetically sealed DSC pan. Caution: Use appropriate personal protective equipment (PPE), including safety glasses and blast shields, when handling potentially energetic materials.

    • Securely seal the pan using the crimping press.

    • Place an empty, sealed pan on the reference side of the DSC cell.

  • Experimental Program:

    • Set the instrument to purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the cell at a starting temperature, typically ambient (e.g., 25-30 °C).

    • Apply a linear heating ramp, typically 5 or 10 °C/min, up to a final temperature well above the expected decomposition (e.g., 350-400 °C). Do not exceed the instrument's upper temperature limit.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify endothermic events (e.g., melting) and exothermic events (decomposition).

    • Determine the extrapolated onset temperature (Tₒ) of the first major exotherm. This is a critical parameter for safety assessments.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHₑₓₒ, in J/g).

    • A large, sharp exotherm indicates a rapid release of energy and a significant thermal hazard.

Conclusion

The physicochemical properties of (4-Chloro-2-nitrophenyl)methanamine are dominated by the strong electron-withdrawing character of its aromatic substituents. The ortho-nitro and para-chloro groups synergistically act to significantly lower the basicity of the aminomethyl group, resulting in a predicted pKa substantially below that of simple benzylamines. This has profound implications for its behavior in varying pH environments. Furthermore, its classification as a nitroaromatic compound necessitates a rigorous evaluation of its thermodynamic stability. The potential for a low-temperature, high-energy exothermic decomposition, possibly involving intramolecular pathways influenced by the ortho-substituent, must be carefully assessed using techniques like DSC and TGA before scale-up or formulation activities. The methodologies and theoretical considerations outlined in this guide provide a robust framework for the safe and effective development of processes and products involving this versatile chemical intermediate.

References

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. (1986).
  • Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust. (n.d.).
  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (2024).
  • THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS A Thesis by WEN ZHU - OAKTrust. (n.d.).
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (n.d.).
  • Thermogravimetric analysis (TGA) curves of compounds 1–5 - ResearchGate. (n.d.).
  • (4-Chloro-2-nitro-phenyl)-Methyl-aMine Formula - ECHEMI. (n.d.).
  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials - ChemRxiv. (n.d.).
  • (4-chloro-2-nitrophenyl)methanamine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).
  • Is the amino group in a benzyl amine an electron withdrawing group? - Quora. (2019).
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.).
  • (PDF) Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods - ResearchGate. (n.d.).
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (2021).
  • investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. (n.d.).
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
  • Differential Scanning Calorimetry and Differential Thermal Analysis. (n.d.).
  • Differential Scanning Calorimetry: A Review 2020 International Journal of Applied Biology and Pharmaceutical Technology Short Co. (n.d.).
  • Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). (2006).
  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026).
  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... - ResearchGate. (n.d.).
  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.).
  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.).
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry. (n.d.).
  • (2-chloro-4-nitrophenyl)methanamine hydrochloride (C7H7ClN2O2) - PubChemLite. (n.d.).
  • (2-Chloro-4-nitrophenyl)methanamine | 500564-08-9 | C7H7ClN2O2 | Appchem. (n.d.).
  • Experimental methods in chemical engineering: Thermogravimetric analysis—TGA - ResearchGate. (2019).

Sources

UV-Vis Spectroscopic Profiling of (4-Chloro-2-nitrophenyl)methanamine: Mechanistic Insights and Analytical Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Chloro-2-nitrophenyl)methanamine—frequently encountered as its hydrochloride salt, 4-chloro-2-nitrobenzylamine—is a highly versatile building block in medicinal chemistry and a critical precursor for photolabile protecting groups (caged compounds). Understanding its UV-Vis absorption spectrum is not merely an exercise in analytical characterization; it is a fundamental requirement for designing photochemical drug delivery systems and ensuring quality control during API (Active Pharmaceutical Ingredient) synthesis.

This whitepaper provides an in-depth mechanistic analysis of the electronic transitions governing the UV-Vis profile of this molecule. By bridging quantum mechanical principles with practical, self-validating laboratory protocols, this guide equips researchers with the exact causal logic required to acquire, interpret, and utilize the spectroscopic data of ortho-nitrobenzylamine derivatives.

Structural and Electronic Foundations

To interpret the UV-Vis spectrum of (4-Chloro-2-nitrophenyl)methanamine, one must deconstruct the molecule into its core chromophore and its modifying auxochromes. The parent chromophore is the nitrobenzene ring, which exhibits highly characteristic electronic transitions.

According to foundational studies on the [1], the absorption profile is dictated by three primary transitions:

  • The n→π∗ Transition (~350 nm): Originating from the non-bonding lone pairs of the oxygen atoms in the nitro group to the anti-bonding π∗ orbital. Because this transition is symmetry-forbidden, it exhibits a very low molar absorptivity ( ϵ≈100M−1cm−1 ).

  • The Secondary π→π∗ Transition (~300 nm): An intermediate intensity band ( ϵ≈1,000M−1cm−1 ) dominated by excitations within the conjugated arene system.

  • The Primary π→π∗ Transition (~250 nm): A highly allowed, strong absorption ( ϵ≈10,000M−1cm−1 ) involving the extended conjugation between the nitro group and the benzene ring.

Auxochromic Effects

The presence of the 4-chloro group and the 1-methanamine group acts as auxochromes. The chlorine atom exerts a positive mesomeric (+M) and negative inductive (-I) effect, while the methanamine group alters the electron density via inductive effects. Together, these substituents lower the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (red shift) and a hyperchromic effect (increased absorbance intensity) compared to bare nitrobenzene.

Transitions Core Nitrobenzene Core PiPi1 Strong π → π* (~250 nm, ε ≈ 10,000) Core->PiPi1 PiPi2 Intermediate π → π* (~300 nm, ε ≈ 1,000) Core->PiPi2 NPi Weak n → π* (~350 nm, ε ≈ 100) Core->NPi AuxCl 4-Chloro Group (+M, -I Effects) Shift Bathochromic & Hyperchromic Shifts AuxCl->Shift AuxAm 1-Methanamine Group (Inductive Effect) AuxAm->Shift Shift->PiPi1 Shift->PiPi2 Shift->NPi

Fig 1. Electronic transitions and auxochromic substituent effects in the target molecule.

Quantitative Data Presentation

The following table summarizes the anticipated UV-Vis spectral data for (4-Chloro-2-nitrophenyl)methanamine, incorporating the expected solvatochromic behavior when analyzed in a polar protic solvent such as methanol.

Transition TypeApproximate Wavelength ( λmax​ )Molar Absorptivity ( ϵ )Molecular OriginSolvent Effect (Polar Protic)
π→π∗ (Primary) 245 - 255 nm ∼10,000M−1cm−1 Aromatic ring & Nitro groupBathochromic (Red) Shift
π→π∗ (Secondary) 295 - 305 nm ∼1,000M−1cm−1 Arene function conjugationBathochromic (Red) Shift
n→π∗ 345 - 360 nm ∼100M−1cm−1 Nitro group lone pairHypsochromic (Blue) Shift

Note: The n→π∗ transition undergoes a hypsochromic shift in polar protic solvents because hydrogen bonding stabilizes the non-bonding (n) lone pair in the ground state, increasing the energy required for the transition.

Causality-Driven Experimental Protocol

To ensure the highest degree of scientific integrity and trustworthiness (E-E-A-T), the analytical protocol must be a self-validating system. Every step below includes the causal reasoning behind the experimental choice.

Step-by-Step Methodology

1. Solvent Selection & Preparation

  • Action: Select Spectroscopic Grade Methanol (MeOH).

  • Causality: Methanol has a UV cutoff of 205 nm, ensuring complete transparency across the 240–400 nm region where our analyte absorbs. Furthermore, it effectively solvates both the polar nitro group and the amine hydrochloride salt.

2. Cuvette Selection

  • Action: Use matched Quartz cuvettes (10 mm path length).

  • Causality: Standard borosilicate glass absorbs strongly below 340 nm. Using glass would completely mask the critical primary and secondary π→π∗ transitions. Quartz is transparent down to 190 nm.

3. Concentration Optimization (The Beer-Lambert Logic)

  • Action: Prepare a 100 µM ( 1×10−4 M) working solution.

  • Causality: Spectrophotometric detectors are most accurate between 0.1 and 1.0 Absorbance Units (AU). Given the primary peak's ϵ≈10,000 , applying the Beer-Lambert law ( A=ϵ⋅c⋅l ): 10,000⋅0.0001 M⋅1 cm=1.0 AU . This concentration perfectly targets the upper limit of the linear dynamic range, minimizing stray light errors and detector noise.

4. System Blanking and Baseline Correction

  • Action: Fill both the reference and sample cuvettes with pure MeOH. Run a baseline scan from 500 nm down to 200 nm, then zero the instrument.

  • Causality: This step mathematically subtracts the inherent absorbance of the solvent and any optical scattering caused by the cuvette walls, ensuring the final readout is exclusively derived from the (4-Chloro-2-nitrophenyl)methanamine molecules.

5. Acquisition and Self-Validation

  • Action: Scan the 100 µM sample from 500 nm to 200 nm. Subsequently, run a 50 µM and 25 µM dilution.

  • Causality: Running multiple dilutions acts as an internal system suitability check. If the absorbance at λmax​ does not scale perfectly linearly with concentration, the system is suffering from aggregation, solvent evaporation, or detector saturation.

Workflow A 1. Sample Prep (4-Chloro-2-nitrophenyl)methanamine C 3. Stock Solution 1.0 mM in Volumetric Flask A->C B 2. Solvent Selection Spectroscopic MeOH (Cutoff 205nm) B->C D 4. Serial Dilution 10 µM to 100 µM Range C->D F 6. UV-Vis Acquisition Scan: 200-500 nm D->F E 5. System Blanking Matched Quartz Cuvettes E->F G 7. Data Validation Beer-Lambert Linearity Check F->G

Fig 2. Self-validating UV-Vis spectroscopic workflow for nitroaromatic compounds.

Photochemical Relevance in Drug Development

For drug development professionals, the UV-Vis spectrum of this molecule is more than an identification tool; it is a roadmap for photochemistry. Because this molecule contains an ortho-nitrobenzyl motif, it is highly susceptible to photolysis.

As demonstrated in studies regarding the [2], irradiating the molecule at 365 nm specifically targets the weak n→π∗ transition. This excitation triggers an intramolecular hydrogen abstraction by the nitro group from the benzylic position, forming a transient aci-nitro intermediate. In drug development, this exact mechanism is leveraged to design "caged" therapeutics or PROTACs, where the drug remains inactive until site-specific UV irradiation cleaves the ortho-nitrobenzyl linker, releasing the active payload. Thus, accurately mapping the 350-365 nm absorption tail via UV-Vis is a critical prerequisite for calculating the quantum yield of photochemical drug release.

References

  • Title: A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes Source: Physical Chemistry Chemical Physics (NIH / PubMed) URL: [Link] [1]

  • Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Source: Biomaterials (NIH / PubMed) URL: [Link] [2]

Methodological & Application

Application Note: Scalable Laboratory Synthesis of (4-Chloro-2-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

(4-Chloro-2-nitrophenyl)methanamine (also known as 4-chloro-2-nitrobenzylamine, CAS 89771-50-6) is a highly valuable bifunctional building block. It is extensively utilized in medicinal chemistry, particularly as a direct precursor for the synthesis of 1H- and 2H-indazoles, which are privileged scaffolds in modern drug discovery[1].

The Synthetic Challenge: The most intuitive route to benzylamines is the reduction of the corresponding benzonitrile (4-chloro-2-nitrobenzonitrile). However, the nitro group is highly susceptible to standard reducing agents (e.g., catalytic hydrogenation, LiAlH₄). Attempting to reduce the nitrile while preserving the nitro group often leads to poor chemoselectivity, yielding complex mixtures or the fully reduced diamine.

The Solution: To bypass chemoselectivity issues, this protocol utilizes a bottom-up approach starting from 4-chloro-2-nitrotoluene. The workflow employs a radical benzylic bromination[2] followed by the Delépine reaction . By utilizing hexamethylenetetramine (HMTA) as an ammonia surrogate, the Delépine reaction completely prevents the over-alkylation issues typically seen with direct ammonia treatment, ensuring 100% selectivity for the primary amine[3].

Mechanistic Pathway & Workflow

The synthesis is divided into three distinct phases:

  • Wohl-Ziegler Bromination: Radical functionalization of the benzylic methyl group.

  • Quaternization: Formation of an insoluble HMTA adduct.

  • Acidic Cleavage: Hydrolysis of the aminal cage to release the primary amine hydrochloride.

SyntheticWorkflow A 4-Chloro-2-nitrotoluene (Starting Material) B 4-Chloro-1-(bromomethyl)-2-nitrobenzene (Intermediate 1) A->B NBS, AIBN MeCN, 80°C C HMTA Quaternary Salt (Precipitate) B->C HMTA, CHCl3 25°C D (4-Chloro-2-nitrophenyl)methanamine HCl (Target Product) C->D HCl, EtOH 78°C

Figure 1: Three-step synthetic workflow for (4-Chloro-2-nitrophenyl)methanamine.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 100 mmol scale synthesis, balancing yield with thermal safety during the radical initiation phase.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
4-Chloro-2-nitrotoluene 171.581.0017.16 gStarting Material
N-Bromosuccinimide (NBS) 177.981.0518.69 gBromine Source
AIBN 164.210.050.82 gRadical Initiator
Acetonitrile (MeCN) 41.05-150 mLSolvent (Phase 1)
HMTA 140.191.1015.42 gAmine Surrogate
Chloroform (CHCl₃) 119.38-150 mLSolvent (Phase 2)
Ethanolic HCl (20% w/v) -Excess100 mLHydrolyzing Agent

Step-by-Step Experimental Protocol

Phase 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Scientific Rationale: Azobisisobutyronitrile (AIBN) is selected over benzoyl peroxide because it decomposes at a highly predictable and steady rate at 80°C. This controlled radical generation minimizes the formation of the unwanted gem-dibromide side product[2]. Acetonitrile is used as a greener, highly polar alternative to traditional carbon tetrachloride.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Addition: Dissolve 4-chloro-2-nitrotoluene (17.16 g, 100 mmol) in 150 mL of anhydrous acetonitrile. Add NBS (18.69 g, 105 mmol) and AIBN (0.82 g, 5 mmol) to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) for 3 to 4 hours.

  • Self-Validation Check: As the reaction progresses, the dense NBS powder at the bottom of the flask will be consumed. Upon cooling, succinimide (which is less dense and poorly soluble in cold MeCN) will precipitate and float.

  • Workup: Cool the flask to 0°C in an ice bath for 30 minutes. Filter off the precipitated succinimide through a sintered glass funnel. Concentrate the filtrate under reduced pressure to yield crude 4-chloro-1-(bromomethyl)-2-nitrobenzene as a dark yellow oil/solid.

Phase 2: HMTA Quaternization (Delépine Adduct Formation)

Scientific Rationale: Direct reaction of benzyl halides with ammonia yields a statistical mixture of primary, secondary, and tertiary amines. HMTA acts as a bulky, polycyclic ammonia equivalent. Once the first nitrogen alkylates, the resulting quaternary salt becomes completely insoluble in chloroform, immediately precipitating out of solution and halting any further reaction[3].

  • Setup: Transfer the crude bromide from Phase 1 into a clean 500 mL Erlenmeyer flask.

  • Reaction: Dissolve the intermediate in 150 mL of anhydrous chloroform (CHCl₃). Add HMTA (15.42 g, 110 mmol) in one single portion under vigorous stirring.

  • Incubation: Stir the mixture at room temperature (25°C) for 12 hours.

  • Self-Validation Check: Within the first 30 minutes, the solution will transition from clear to cloudy. By 12 hours, a thick, heavy white/pale-yellow precipitate of the quaternary ammonium salt will have formed, indicating successful and complete alkylation.

  • Workup: Vacuum filter the precipitate. Wash the filter cake thoroughly with cold chloroform (2 × 30 mL) to remove unreacted starting materials and non-polar impurities. Dry the salt under vacuum for 2 hours.

Phase 3: Acidic Cleavage & Isolation

Scientific Rationale: Refluxing the HMTA-adduct in ethanolic HCl hydrolyzes the aminal linkages of the HMTA cage. This releases formaldehyde (which reacts with ethanol to form volatile diethyl acetal), ammonium chloride, and the target primary amine as its stable hydrochloride salt.

  • Setup: Transfer the dried quaternary salt to a 500 mL round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add 100 mL of 20% (w/v) Ethanolic HCl. Heat the suspension to reflux (78°C) for 4 hours.

  • Self-Validation Check: The bulky HMTA salt will initially dissolve as the cage breaks down. Shortly after, a fine, granular white precipitate of ammonium chloride (NH₄Cl) will form in the boiling mixture.

  • Workup: Cool the mixture to room temperature. Filter off the NH₄Cl byproduct and discard the solid.

  • Crystallization: Concentrate the filtrate to approximately 30 mL using a rotary evaporator. Slowly add cold diethyl ether (50 mL) to the concentrated solution to induce crystallization of the target compound.

  • Isolation: Filter the resulting crystals, wash with cold diethyl ether, and dry under high vacuum to yield pure (4-chloro-2-nitrophenyl)methanamine hydrochloride.

Analytical Validation

To confirm the structural integrity of the synthesized product, compare the obtained analytical data against standard literature values[1]:

  • Physical State: Pale yellowish to colorless solid.

  • ¹H NMR (400 MHz, CD₃OD): Expect a distinct singlet for the benzylic protons (-CH₂-NH₂) around δ 4.20–4.40 ppm. The aromatic region will show a characteristic doublet for the proton adjacent to the nitro group (δ ~8.04, J = 1.7 Hz), and two doublets of doublets for the remaining aromatic protons.

  • HRMS (ESI): Expected m/z for C₇H₈ClN₂O₂ [M - Cl + H]⁺ (free base): ~187.02.

Sources

Application Note: Strategic Derivatization of (4-Chloro-2-nitrophenyl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (4-Chloro-2-nitrophenyl)methanamine (also known as 4-chloro-2-nitrobenzylamine)

Executive Summary

(4-Chloro-2-nitrophenyl)methanamine is a highly versatile bifunctional building block widely utilized in medicinal chemistry[1]. Its primary amine and ortho-nitro group provide a unique topological arrangement for synthesizing complex heterocycles, particularly indazoles, quinazolines, and benzimidazoles. This application note details three divergent derivatization pathways: orthogonal amine protection, chemoselective nitro reduction, and a cutting-edge biocatalytic cyclization[2].

G SM (4-Chloro-2-nitrophenyl)methanamine (Starting Material) Boc tert-Butyl (4-chloro-2-nitrobenzyl)carbamate (Protected Amine) SM->Boc Boc2O, Et3N DCM, 0°C to rt Diamine (2-Amino-4-chlorophenyl)methanamine (Diamine Scaffold) SM->Diamine Fe, NH4Cl EtOH/H2O, 80°C Nitroso Nitroso Intermediate (Transient) SM->Nitroso Nitroreductase (NR) NAD+, GDH Indazole 6-Chloro-1H-indazole (Heterocycle) Nitroso->Indazole Spontaneous Cyclization

Fig 1. Divergent derivatization pathways of (4-Chloro-2-nitrophenyl)methanamine.

Pathway 1: Orthogonal Amine Protection (N-Boc Derivatization)

Mechanistic Rationale & Causality

In multi-step syntheses, the primary amine must be masked to prevent unwanted nucleophilic attack during downstream transformations (such as cross-coupling of the aryl chloride or reduction of the nitro group). The tert-butyloxycarbonyl (Boc) group is selected over Fmoc or Cbz due to its robust stability against catalytic hydrogenation and basic conditions. Triethylamine (Et₃N) is utilized not only as a catalytic base to drive the reaction but also to neutralize the hydrochloride salt of the starting material, freeing the amine for nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O) anhydride.

Step-by-Step Protocol
  • Preparation: Suspend (4-Chloro-2-nitrophenyl)methanamine hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add Et₃N (2.5 eq, 25 mmol) dropwise. Validation: The suspension will clear as the free base is generated.

  • Acylation: Add Boc₂O (1.2 eq, 12 mmol) in small portions to control the mild exotherm and prevent excessive CO₂ evolution.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Validation: TLC (Hexanes/EtOAc 7:3) should indicate the complete consumption of the ninhydrin-positive starting material.

  • Workup: Quench the reaction with deionized water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/Et₃N), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (4-chloro-2-nitrobenzyl)carbamate as a pale solid.

Pathway 2: Chemoselective Nitro Reduction (Diamine Scaffold Generation)

Mechanistic Rationale & Causality

Reducing the nitro group to generate (2-amino-4-chlorophenyl)methanamine is a critical step for accessing diamine scaffolds required for benzimidazole or quinazoline synthesis. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here due to the high risk of hydrodehalogenation (cleavage of the C-Cl bond). Instead, a modified Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) provides excellent chemoselectivity. NH₄Cl acts as a mild proton source, avoiding the harsh acidic conditions of traditional Béchamp reductions (which use HCl) that could otherwise strip acid-labile protecting groups if performed on the Boc-protected intermediate.

Step-by-Step Protocol
  • Preparation: Suspend the starting material (1.0 eq, 5 mmol) in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 25 mmol) and NH₄Cl (5.0 eq, 25 mmol) to the flask.

  • Reduction: Heat the suspension to 80 °C under reflux for 2–4 hours. Validation: The reaction mixture will turn dark brown/black as iron oxides form.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron sludge, washing the filter cake thoroughly with hot EtOAc.

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Basify the remaining aqueous phase with saturated NaHCO₃ to pH 8-9, and extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the diamine scaffold.

Pathway 3: Biocatalytic Cyclization (Nitroreductase-Triggered Indazole Formation)

Mechanistic Rationale & Causality

Traditional indazole syntheses often require harsh conditions, such as the diazotization of anilines. A recent breakthrough demonstrates a green, biocatalytic route using3[3]. The enzyme selectively reduces the nitro group to a highly reactive nitroso intermediate. Because of the precise topological proximity, this intermediate undergoes spontaneous intramolecular condensation with the adjacent primary amine, rapidly aromatizing to form 6-chloro-1H-indazole[4]. A glucose dehydrogenase (GDH) system is employed to continuously recycle the expensive NAD⁺ cofactor, making the system economically viable.

Step-by-Step Protocol

(Adapted from Terholsen et al., 0.1 mmol scale)[2]

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 8.0) containing 300 mM NaCl and 10% (v/v) glycerol.

  • Substrate Loading: In a 1.5 mL reaction tube, add 4-Chloro-2-nitrobenzylamine hydrochloride to achieve a final concentration of 5 mM (approx. 22 mg total substrate)[2].

  • Cofactor System: Add the cofactor recycling system: 0.5 mM NAD⁺, 50 mM d-glucose, and 8 µM Bacillus megaterium glucose dehydrogenase (BmGDH)[2].

  • Enzymatic Initiation: Initiate the reaction by adding 20 µM Nitroreductase (e.g., BaNTR1 or NfsA).

  • Incubation: Incubate the mixture at 30 °C with gentle shaking (150 rpm) for 24 hours.

  • Workup & Isolation: Extract the aqueous mixture with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate. Validation: GC-MS or LC-MS will confirm the mass shift from 186 g/mol (starting material) to 152 g/mol (6-chloro-1H-indazole)[2].

Quantitative Data Summary

The table below summarizes the key metrics and chemoselective advantages of the three derivatization pathways.

Derivatization PathwayTarget ProductKey Reagents / CatalystsChemoselectivity FocusTypical YieldReaction Time
N-Boc Protection tert-Butyl (4-chloro-2-nitrobenzyl)carbamateBoc₂O, Et₃N, DCMPrimary Amine (over Nitro)>90%4 h
Nitro Reduction (2-Amino-4-chlorophenyl)methanamineFe powder, NH₄Cl, EtOH/H₂ONitro Group (Preserves C-Cl bond)85–90%2–4 h
Biocatalytic Cyclization 6-Chloro-1H-indazoleNitroreductase, NAD⁺, BmGDHEnzymatic cascade to Indazole77%[2]24 h

References

  • Terholsen, H., Medema, L., et al. "Nitroreductase-triggered indazole formation." Nature Communications / PMC, NIH.3

  • Sigma-Aldrich / MilliporeSigma. "(4-chloro-2-nitrophenyl)methanamine hydrochloride Product Catalog." 1

Sources

Using (4-Chloro-2-nitrophenyl)methanamine in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing (4-Chloro-2-nitrophenyl)methanamine as a Photolabile Protecting Group and Linker in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The synthesis of complex, heavily modified, or aggregation-prone peptides requires orthogonal protection strategies that bypass the harsh acidic conditions of standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). (4-Chloro-2-nitrophenyl)methanamine—commonly referred to as 4-chloro-o-nitrobenzylamine (4-Cl-oNB amine)—serves as a highly versatile photolabile building block. By leveraging UV-mediated photolysis, this reagent provides spatiotemporal control over peptide activation and enables the mild release of acid-sensitive sequences. This application note details the mechanistic rationale, self-validating protocols, and quantitative benchmarks for integrating 4-Cl-oNB into advanced SPPS workflows.

Scientific Rationale & Mechanistic Causality

Why 4-Chloro-2-nitrobenzylamine?

While unsubstituted o-nitrobenzyl (oNB) groups are historically common, the strategic addition of a chlorine atom at the 4-position (para to the benzylic carbon) fundamentally alters the molecule's electronic landscape. The electron-withdrawing nature of the halogen increases the acidity of the benzylic protons in the excited state, stabilizing the transient aci-nitro intermediate[1]. This modification accelerates the photolysis kinetics and shifts the absorption profile, allowing for highly efficient cleavage under 365 nm irradiation[2].

Furthermore, from an analytical perspective, the chlorine atom provides a distinct isotopic envelope (a 3:1 ratio of M to M+2 peaks) in Mass Spectrometry (MS). This acts as a built-in diagnostic tool, allowing chemists to definitively track the incorporation and subsequent removal of the protecting group during synthesis.

Mechanism of Photolysis

Upon irradiation with long-wave UV light (typically 365 nm), the o-nitrobenzyl group undergoes an intramolecular photo-redox reaction. The excited nitro group abstracts a benzylic hydrogen, forming an aci-nitro tautomer. This intermediate rapidly rearranges into a cyclic hemiaminal, which subsequently collapses to release the free peptide and a 4-chloro-2-nitrosobenzaldehyde byproduct[1].

Because the nitrosobenzaldehyde byproduct is highly electrophilic, it can covalently modify nucleophilic residues (e.g., Cysteine, Lysine) on the newly freed peptide[3]. Causality in experimental design dictates that a nucleophilic scavenger (such as semicarbazide or hydroxylamine) must be present during photolysis to trap this byproduct as a stable oxime or semicarbazone, ensuring absolute peptide purity.

Photolysis_Mechanism A Peptide-4-Cl-oNB Conjugate (Stable in Dark) B UV Photon (365 nm) Excitation A->B C aci-Nitro Tautomer (Transient Intermediate) B->C Intramolecular H-abstraction D Cyclic Hemiaminal Formation C->D Rearrangement E Free Peptide (Active Target) D->E Cleavage F 4-Chloro-2-nitrosobenzaldehyde (Trapped by Scavenger) D->F Release

Fig 1. Mechanistic pathway of 4-Cl-oNB photolysis via the aci-nitro intermediate.

Quantitative Data: Photolabile Group Benchmarking

To justify the selection of 4-Cl-oNB over other photolabile protecting groups (PPGs), the following table summarizes their comparative physicochemical properties and operational utility in SPPS.

Protecting Group λmax​ (nm)Cleavage KineticsByproduct ReactivityMS Diagnostic UtilityPrimary SPPS Application
Unsubstituted oNB 280 - 320ModerateHigh (Requires Scavenger)NoneStandard Caging
4-Chloro-oNB 300 - 345FastHigh (Requires Scavenger)Excellent (M/M+2 signature) Backbone Protection / Linkers
4,5-Dimethoxy-oNB 340 - 365Very FastModerateNoneDeep-tissue in vivo Caging

Table 1. Comparative analysis of o-nitrobenzyl derivatives for peptide synthesis.

Self-Validating Experimental Protocols

The following protocols utilize a self-validating loop framework. By alternating orthogonal colorimetric tests (Kaiser vs. Chloranil), the chemist receives immediate, binary feedback on the success of each chemical transformation before proceeding, eliminating downstream troubleshooting.

Protocol A: Submonomer Incorporation of 4-Cl-oNB via Reductive Amination

Purpose: To install 4-Cl-oNB as a backbone-protecting group (to disrupt β -sheet aggregation) or to synthesize a peptoid linkage[4].

Step 1: Bromoacetylation

  • Swell the resin containing a free N-terminal primary amine in DMF for 30 mins.

  • Add a solution of Bromoacetic acid (10 eq) and N,N'-Diisopropylcarbodiimide (DIC) (10 eq) in DMF. Shake at room temperature (RT) for 30 mins.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Validation Check: Perform a Kaiser (Ninhydrin) test.

    • Expected Result: The beads should transition from dark blue (primary amine) to yellow/colorless. If blue persists, repeat Step 2.

Step 2: Amine Displacement

  • Prepare a 2.0 M solution of (4-Chloro-2-nitrophenyl)methanamine hydrochloride in anhydrous DMSO/DMF (1:1). Add N,N-Diisopropylethylamine (DIPEA) (2.5 M) to free-base the amine.

  • Add the solution to the bromoacetylated resin and heat to 60°C (or use microwave irradiation at 50W) for 60 mins[4]. Causality: The electron-withdrawing nitro and chloro groups deactivate the amine nucleophilicity; elevated temperature is required to drive the substitution to completion.

  • Wash the resin with DMF (5x) and DCM (5x).

  • Validation Check: Perform a Chloranil test (specific for secondary amines).

    • Expected Result: The beads must turn deep blue/green, confirming the successful installation of the secondary 4-Cl-oNB amine.

Step 3: Acylation of the Hindered Secondary Amine

  • To couple the next Fmoc-amino acid, standard DIC/HOBt will fail due to the massive steric bulk of the o-nitrobenzyl group.

  • Use Fmoc-AA-OH (5 eq), HATU (4.9 eq), and DIPEA (10 eq) in DMF. Alternatively, use the symmetric anhydride of the amino acid. Shake for 2 hours at RT.

  • Validation Check: Perform a second Chloranil test.

    • Expected Result: The beads should return to yellow/colorless, proving the secondary amine has been successfully acylated.

Protocol B: Orthogonal Photolytic Cleavage

Purpose: To release the caged peptide or cleave the peptide from a 4-Cl-oNB functionalized resin without utilizing Trifluoroacetic Acid (TFA)[3].

  • Transfer the synthesized, resin-bound peptide into a UV-transparent quartz vial or a shallow Petri dish.

  • Submerge the resin in a cleavage cocktail consisting of: 20 mM HEPES buffer (pH 7.4) or Methanol, supplemented with 50 mM Semicarbazide hydrochloride (Byproduct Scavenger). Causality: Semicarbazide outcompetes the peptide's internal nucleophiles for the reactive nitrosobenzaldehyde, preventing irreversible adduct formation.

  • Irradiate the suspension using a 365 nm LED array (intensity ~4-10 mW/cm²) for 30–60 minutes[2], with gentle orbital shaking to ensure uniform photon exposure to all resin beads.

  • Filter the resin, collect the filtrate containing the free peptide, and analyze via LC-MS.

  • Validation Check: The MS spectra should show the target peptide mass. The disappearance of the characteristic M/M+2 (3:1) isotopic envelope confirms the complete removal of the 4-chloro-containing protecting group.

SPPS_Workflow N1 Primary Amine Resin N2 Bromoacetylation (Kaiser: Yellow) N1->N2 N3 4-Cl-oNB Amine Displacement (Chloranil: Blue) N2->N3 N4 Steric Acylation (Chloranil: Yellow) N3->N4 N5 UV Cleavage (365nm) + Semicarbazide N4->N5

Fig 2. Self-validating solid-phase workflow utilizing 4-Cl-oNB as a backbone modifier.

Sources

Application Note: Selective Catalytic Hydrogenation of (4-Chloro-2-nitrophenyl)methanamine to 4-Chloro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the selective catalytic hydrogenation of (4-Chloro-2-nitrophenyl)methanamine to produce 4-chloro-1,2-benzenediamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A detailed, step-by-step protocol using palladium on carbon (Pd/C) as the catalyst is presented, alongside a discussion of the underlying reaction mechanism, safety precautions, and methods for product characterization. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing both practical execution and scientific rationale to ensure a safe, efficient, and reproducible synthesis.

Introduction & Significance

Aromatic diamines are pivotal building blocks in medicinal chemistry and materials science. Specifically, 4-chloro-1,2-benzenediamine is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in drug discovery with applications as kinase inhibitors, anticancer agents, and other therapeutic molecules.[1][2] The reduction of a nitroarene is one of the most efficient methods for preparing the corresponding aniline-containing compound.[1]

The primary challenge in the hydrogenation of (4-Chloro-2-nitrophenyl)methanamine lies in achieving high chemoselectivity. The desired transformation is the reduction of the nitro group to an amine while preserving the aryl chloride and the benzylic amine functionalities. Palladium-based catalysts are highly effective for nitro group reductions; however, they can also catalyze hydrodechlorination, an undesirable side reaction.[3] This guide outlines a robust protocol using palladium on carbon (Pd/C) under controlled conditions to favor the selective reduction of the nitro group, providing high yields of the target diamine. While traditional catalytic hydrogenation often employs high-pressure hydrogen gas, which presents significant handling hazards, catalytic transfer hydrogenation (CTH) has emerged as a safer and more convenient alternative.[1][4] This protocol will focus on a CTH method using a suitable hydrogen donor.

Reaction Scheme:

(Chemical structure diagram would be placed here in a formal document)

Mechanism & Scientific Rationale

The catalytic hydrogenation of a nitroarene over a palladium surface is a complex heterogeneous catalytic process. The generally accepted mechanism involves the following key steps[5][6]:

  • Hydrogen Activation: Molecular hydrogen (or hydrogen generated in situ from a donor) is adsorbed onto the palladium catalyst surface and dissociates into reactive atomic hydrogen species.

  • Substrate Adsorption: The nitroarene molecule adsorbs onto the catalyst surface, primarily through an interaction between the nitro group and the palladium atoms.

  • Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction by the surface-bound hydrogen atoms. The reaction is believed to proceed through intermediates such as nitrosobenzene and phenylhydroxylamine, which are rapidly reduced to the final amine product.[6]

  • Product Desorption: Once the reduction is complete, the amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Choice of Catalyst and Conditions:

  • Catalyst: 10% Palladium on Carbon (Pd/C) is the catalyst of choice due to its high activity and efficiency in nitro group reductions.[7] The carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing the number of active sites.

  • Hydrogen Source: Catalytic transfer hydrogenation, using donors like ammonium formate or hydrazine hydrate, is often preferred over gaseous hydrogen for safety and convenience.[1][4][7] These donors decompose on the catalyst surface to generate the active hydrogen species required for the reduction.[8]

  • Solvent: Protic solvents like methanol or ethanol are excellent choices as they effectively dissolve the starting material and the hydrogen donor, and they help to wet the catalyst surface.[3][7]

  • Selectivity: The key to preventing the undesired hydrodechlorination of the aryl chloride is to use mild reaction conditions (e.g., room temperature or gentle heating).[3] Over-reduction and side reactions are more likely at elevated temperatures and pressures. Monitoring the reaction closely is crucial to stop it once the starting material is consumed.

Detailed Experimental Protocol

This protocol details the catalytic transfer hydrogenation of (4-Chloro-2-nitrophenyl)methanamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
(4-Chloro-2-nitrophenyl)methanamineC₇H₇ClN₂O₂186.601.87 g10.01.0
10% Palladium on Carbon (50% wet)Pd/C-~100 mg-~5 wt%
Ammonium FormateHCOONH₄63.062.52 g40.04.0
Methanol (MeOH)CH₃OH32.0450 mL--
Celite® 545--As needed--
Equipment
  • Round-bottom flask (100 mL), three-necked

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Buchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble the three-necked flask with a stir bar, condenser, and nitrogen inlet. Purge the entire system with nitrogen gas for 10-15 minutes to remove all oxygen.[9][10]

  • Reagent Addition: Under a positive flow of nitrogen, add the (4-Chloro-2-nitrophenyl)methanamine (1.87 g, 10.0 mmol) and methanol (50 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (~100 mg) to the reaction mixture. Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents in the presence of air. Always handle the catalyst in an inert atmosphere.[11][12]

  • Hydrogen Donor Addition: Add the ammonium formate (2.52 g, 40.0 mmol) to the stirring suspension. The reaction is often exothermic, and gentle gas evolution (CO₂ and ammonia) may be observed.[8]

  • Reaction Execution: Heat the mixture to a gentle reflux (~60 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The reaction is typically complete within 1-3 hours.[3] The disappearance of the starting material spot indicates completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Purge the flask with nitrogen to remove any residual gases.

    • Prepare a small pad of Celite® in a Buchner funnel and wet it with methanol.

    • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Crucial Safety Note: The filtered catalyst cake is saturated with hydrogen and is highly pyrophoric. Do not allow the filter cake to dry in the air.[13][14] Immediately quench the filter cake by adding it to a large volume of water.[11]

    • Rinse the flask and the filter cake with additional methanol (2 x 10 mL) to ensure complete recovery of the product.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-1,2-benzenediamine.

    • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Setup 1. Assemble & Purge Apparatus (N2) Reagents 2. Add Substrate & Solvent Setup->Reagents Inert Atmosphere Catalyst 3. Add Pd/C Catalyst (under N2) Reagents->Catalyst Donor 4. Add H-Donor (Ammonium Formate) Catalyst->Donor Heat 5. Heat to Reflux & Monitor (TLC) Donor->Heat Exotherm Filter 6. Cool & Filter (remove Pd/C) Heat->Filter Reaction Complete Quench 7. Quench Catalyst (Safety Step) Filter->Quench Critical Safety Concentrate 8. Concentrate Filtrate (Rotovap) Filter->Concentrate Purify 9. Purify Product (if needed) Concentrate->Purify

Caption: Workflow for the catalytic transfer hydrogenation of (4-Chloro-2-nitrophenyl)methanamine.

Characterization of 4-Chloro-1,2-benzenediamine

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Appearance: Brown crystalline solid.[2]

  • Melting Point: 70-73 °C.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight (142.59 g/mol ).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

Safety Precautions

Adherence to strict safety protocols is paramount during any hydrogenation procedure.[13]

  • Hydrogen Gas: While this protocol uses a hydrogen donor, be aware that hydrogen gas is generated in situ. Ensure adequate ventilation and operate within a certified chemical fume hood at all times.[9][16]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use (when saturated with hydrogen), is pyrophoric and can ignite upon exposure to air.[10][11][17] Never add dry catalyst to an organic solvent in the presence of air.[11] Always handle the catalyst under an inert atmosphere and quench the used catalyst immediately and thoroughly with water after filtration.[14]

  • Solvents: Methanol is flammable. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • Pressure: This atmospheric pressure protocol is inherently safer than high-pressure hydrogenations.[13][14] However, ensure the reaction vessel is not sealed to prevent pressure buildup from evolved gases.

Catalytic Cycle Visualization

This diagram provides a simplified representation of the catalytic cycle on the palladium surface.

G Pd_surface Pd(0) Surface Nitro_adsorbed R-NO2(ads) Pd_surface->Nitro_adsorbed Substrate Adsorption H2_adsorbed H-H H_activated Pd-H H2_adsorbed->H_activated Dissociative Adsorption Nitroso R-NO(ads) Nitro_adsorbed->Nitroso +2[H] Hydroxylamine R-NHOH(ads) Nitroso->Hydroxylamine +2[H] Amine_product R-NH2 Hydroxylamine->Amine_product +2[H] Amine_product->Pd_surface Product Desorption

Caption: Simplified mechanism of nitro group reduction on a palladium catalyst surface.

References

  • Yan, Z., Xie, X., Song, Q., Ma, F., Sui, X., Huo, Z., & Ma, M. (2020). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry, 22(4), 1275-1281. [Link]

  • Li, J., Li, H., Liu, L., & Fan, G. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 169-176. [Link]

  • Zhidomirov, G. M., & Yudanov, V. F. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Theories and Experimental Approaches in Surface Science, 1-19. [Link]

  • Ugrini, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]

  • Nanjing Hjchem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing Hjchem Co., Ltd.[Link]

  • Wang, Y., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 581. [Link]

  • Li, J., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(1), 855-863. [Link]

  • Yan, Z., et al. (2020). Tandem Selective Reduction of Nitroarenes Catalyzed by Palladium Nanoclusters. ResearchGate. [Link]

  • Wang, L., et al. (2021). The mechanism of nitrobenzene hydrogenation catalyzed by Pd/PVA system. Catalysis Communications, 150, 106267. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 16-28. [Link]

  • Ma, M., et al. (2020). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry. [Link]

  • University of California. (n.d.). LCSS: PALLADIUM ON CARBON. UCLA Chemistry and Biochemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. UW-Madison Department of Chemistry. [Link]

  • Li, H., et al. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. ResearchGate. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]

  • University of Pittsburgh. (2012). Hydrogenation Reactions. University of Pittsburgh Environmental Health and Safety. [Link]

  • Li, H., et al. (2012). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 2(10), 2125-2131. [Link]

  • Wiener, H., Blum, J., & Sasson, Y. (1991). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry, 56(22), 6145-6148. [Link]

  • Sarpong Group. (2010). Standard Operating Procedures. University of California, Berkeley. [Link]

  • Chavan, P., et al. (2017). Green synthesis and anxiolytic activity of some new Dibenz-[8][19] diazepine-1-one analogues. ResearchGate. [Link]

  • Sridhar, V., & Rengaswamy, C. (2001). Kinetics of hydrogenation of 4‐chloro‐2‐nitrophenol catalyzed by Pt/carbon catalyst. Journal of Chemical Technology & Biotechnology, 76(10), 1057-1062. [Link]

  • Imperial Chemical Industries PLC. (1979). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • Ugrini, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine, 4-chloro- (CAS 95-83-0). Cheméo. [Link]

  • NIST. (n.d.). 1,2-Benzenediamine, 4-chloro-. NIST WebBook. [Link]

  • Fornaguera, C., et al. (2015). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Journal of Materials Chemistry A, 3(24), 12656-12663. [Link]

  • Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 121, 159-171. [Link]

Sources

Application Note: Preparation and Utilization of (4-Chloro-2-nitrophenyl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

(4-Chloro-2-nitrophenyl)methanamine (often utilized as its highly stable hydrochloride salt, CAS: 67567-37-7) is a critical bifunctional building block in modern pharmaceutical synthesis[1]. Featuring both a primary amine and an ortho-nitro group, this reagent is indispensable for the construction of complex nitrogenous heterocycles, particularly 1H- and 2H-indazoles, quinazolines, and cinnolines.

This guide outlines a highly chemoselective, self-validating protocol for the synthesis of (4-chloro-2-nitrophenyl)methanamine via the Gabriel synthesis, avoiding the pitfalls of direct nitrile reduction. Furthermore, it details the reagent's application in cutting-edge, biocatalytic nitroreductase-triggered cascade reactions[2].

Strategic Retrosynthetic Analysis & Method Selection

When synthesizing primary amines containing reducible functional groups (such as nitroarenes), standard reduction methods often fail. Attempting to synthesize (4-chloro-2-nitrophenyl)methanamine by directly reducing 4-chloro-2-nitrobenzonitrile using borane (BH₃) or transition-metal-catalyzed hydrogenation frequently results in the over-reduction of the nitro group to an aniline, yielding the undesired diamine.

The Gabriel Synthesis Advantage: To achieve absolute chemoselectivity, we employ the Gabriel Synthesis starting from 4-chloro-2-nitrobenzyl bromide[3].

  • Expertise Insight: By utilizing potassium phthalimide as a protected ammonia equivalent, we completely bypass redox chemistry. The nitro group remains highly inert to the SN2 alkylation and subsequent hydrazinolysis (Ing-Manske procedure)[3].

  • Self-Validating System: This pathway provides intrinsic visual checkpoints. The intermediate quantitatively precipitates in water, and the final deprotection yields an insoluble phthalhydrazide byproduct upon acidification, allowing the target amine to be isolated purely via filtration and crystallization.

Retrosynthesis A 4-Chloro-2-nitrobenzyl bromide (Starting Material) B Potassium Phthalimide (DMF, 80°C) A->B C Phthalimide Intermediate (SN2 Substitution) B->C Alkylation D Hydrazine Hydrate (EtOH, Reflux) C->D E (4-Chloro-2-nitrophenyl)methanamine (Target Product) D->E Ing-Manske Cleavage

Caption: Gabriel synthesis workflow ensuring absolute chemoselectivity for the nitrobenzylamine.

Experimental Protocols

Phase A: Synthesis of 2-(4-chloro-2-nitrobenzyl)isoindoline-1,3-dione

Objective: Chemoselective SN2 alkylation of potassium phthalimide.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium phthalimide (1.1 equiv, 55 mmol) in anhydrous N,N-Dimethylformamide (DMF) (150 mL).

  • Addition: Add 4-chloro-2-nitrobenzyl bromide (1.0 equiv, 50 mmol) portion-wise at room temperature.

  • Heating: Elevate the temperature to 80 °C and stir for 3 hours.

    • Causality Check: DMF is selected as a polar aprotic solvent. It aggressively solvates the potassium cation but leaves the phthalimide anion unsolvated, drastically enhancing its nucleophilicity and driving the SN2 reaction rapidly to completion[3].

  • Workup & Validation: Pour the hot reaction mixture into vigorously stirred ice water (500 mL).

    • Self-Validation: The immediate precipitation of a voluminous white/pale-yellow solid confirms the successful formation of the highly hydrophobic phthalimide intermediate.

  • Isolation: Filter the precipitate under vacuum, wash extensively with distilled water to remove residual DMF and KBr, followed by a cold ethanol wash. Dry under vacuum to yield the intermediate.

Phase B: Ing-Manske Hydrazinolysis to Hydrochloride Salt

Objective: Cleavage of the phthalimide protecting group to release the primary amine.

  • Reaction Setup: Suspend the intermediate from Phase A (approx. 45 mmol) in absolute ethanol (200 mL).

  • Hydrazinolysis: Add hydrazine monohydrate (1.5 equiv, 67.5 mmol) dropwise.

    • Causality Check: Hydrazine is a superior nucleophile due to the "alpha effect" (repulsion between adjacent lone pairs), allowing it to attack the sterically hindered phthalimide carbonyls much faster than hydroxide or alkoxide ions[3].

  • Reflux: Heat the mixture to reflux for 2 hours. The suspension will initially dissolve, followed by the formation of a thick white precipitate (phthalhydrazide).

  • Acidification & Salt Formation: Cool the mixture to room temperature. Carefully add concentrated HCl (37%) until the pH reaches 1–2. Reflux for an additional 30 minutes.

    • Self-Validation: Acidification ensures the target amine is protonated into its highly soluble hydrochloride salt, while the phthalhydrazide byproduct remains strictly insoluble in acidic ethanol.

  • Isolation: Cool to 0 °C and filter off the white phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol/diethyl ether to yield (4-chloro-2-nitrophenyl)methanamine hydrochloride as a crystalline solid.

Quantitative Data & Analytical Validation

To ensure batch-to-batch consistency, the synthesized reagent must be validated against the following physicochemical and spectroscopic parameters.

ParameterSpecification / Value
Chemical Name (4-Chloro-2-nitrophenyl)methanamine hydrochloride
CAS Number 67567-37-7[1]
Molecular Formula C₇H₈Cl₂N₂O₂
Molecular Weight 223.06 g/mol
Appearance Yellowish to off-white crystalline solid
Expected Yield 75% – 82% (over two steps)
¹H NMR (400 MHz, CD₃OD) δ 8.04 (d, J = 1.7 Hz, 1H), 7.74 (dd, J = 8.6, 0.9 Hz, 1H), 7.55 (dd, J = 1.8, 0.9 Hz, 1H)[2]
GC-MS (EI, 70 eV) m/z = 152 (M⁺ free base, 100), 125 (33), 90 (38), 63 (47)[2]

Applications in Drug Development: Nitroreductase-Triggered Cascades

(4-Chloro-2-nitrophenyl)methanamine is a highly sought-after precursor for the modular synthesis of indazoles—a structural motif found in blockbuster drugs like niraparib and pazopanib[2].

Traditionally, synthesizing indazoles requires harsh conditions, metal catalysts, or hazardous hydrazine derivatives. However, recent biocatalytic advancements utilize Nitroreductase (NR) enzymes to trigger a spontaneous cascade. When (4-chloro-2-nitrophenyl)methanamine is exposed to NR in the presence of NADH, the nitro group is selectively reduced to a nitroso intermediate. The proximity of the primary amine then drives a rapid, spontaneous intramolecular cyclization to form 1H-indazoles[2].

Biocatalysis N1 4-Chloro-2-nitrobenzylamine N2 Nitroso Intermediate (Highly Reactive) N1->N2 Nitroreductase (NR) NADH/FMN Reduction N3 Intramolecular Cyclization (N-N Bond Formation) N2->N3 Spontaneous Condensation N4 1H- / 2H-Indazole Derivatives (Active Pharmaceutical Ingredient) N3->N4 Aromatization & Tautomerization

Caption: Nitroreductase-triggered cascade transforming the nitrobenzylamine into an indazole scaffold.

This enzymatic pathway highlights the necessity of high-purity (4-chloro-2-nitrophenyl)methanamine, as trace transition-metal contaminants from traditional synthesis routes can denature the sensitive nitroreductase enzymes used in these advanced drug development workflows.

References

  • Nitroreductase-triggered indazole formation Source: National Institutes of Health (PMC) URL:[Link]

  • Gabriel Synthesis: Principles and Applications Source: Cambridge University Press URL:[Link]

Sources

Synthesis of agrochemical intermediates using (4-Chloro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Agrochemical Intermediates via (4-Chloro-2-nitrophenyl)methanamine

Executive Summary

(4-Chloro-2-nitrophenyl)methanamine (CAS: 67567-37-7 for the hydrochloride salt)[1] is a highly versatile, bifunctional building block utilized in the synthesis of advanced agrochemicals. The strategic ortho-positioning of its nitro group and aminomethyl moiety primes the molecule for divergent cyclization pathways. Depending on the specific reduction conditions applied, this precursor can be directed toward either 6-chloro-1H-indazole or 7-chloro-3,4-dihydroquinazolin-2(1H)-one scaffolds. These heterocyclic cores are privileged structures in crop protection, frequently embedded in next-generation fungicides, herbicides, and pesticides due to their robust environmental stability and high target-binding affinity[2].

Mechanistic Rationale & Agrochemical Significance

The causality of the synthetic divergence lies entirely in the reduction state of the nitro group:

  • Partial Reduction (Indazole Pathway): Controlled reduction of the nitro group to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate facilitates a rapid intramolecular condensation with the adjacent primary amine. This yields 6-chloro-1H-indazole[3]. The 6-chloroindazole motif is a critical pharmacophore in modern fungicidal agents (such as thienopyrimidine derivatives), where the halogenated indazole enhances lipophilicity and target kinase penetration[4].

  • Exhaustive Reduction (Quinazolinone Pathway): Complete reduction to the ortho-diamine (2-amino-4-chlorobenzylamine) prevents spontaneous aromatization. The resulting diamine can then be trapped with a carbonyl equivalent to form a 3,4-dihydroquinazolin-2(1H)-one core, a structural hallmark of many pre-emergent herbicides.

Pathway Visualization

G A (4-Chloro-2-nitrophenyl) methanamine B Partial Reduction (Nitroso Intermediate) A->B Nitroreductase (Biocatalytic) D Exhaustive Reduction (2-Amino-4-chlorobenzylamine) A->D H2, Pt/C (Chemical) C 6-Chloro-1H-indazole (Fungicide Core) B->C Spontaneous Intramolecular Cyclization E 7-Chloro-3,4-dihydroquinazolin -2(1H)-one (Herbicide Core) D->E 1,1'-Carbonyldiimidazole (CDI)

Fig 1. Divergent synthetic pathways from (4-Chloro-2-nitrophenyl)methanamine to agrochemical cores.

Experimental Protocols (Self-Validating Systems)

Protocol A: Biocatalytic Synthesis of 6-Chloro-1H-indazole

This protocol leverages a nitroreductase (NR) enzyme to achieve highly selective partial reduction, avoiding the over-reduction commonly seen with harsh chemical reductants[3].

  • Step 1 (Reaction Assembly): Dissolve 0.100 mmol (22 mg) of (4-chloro-2-nitrophenyl)methanamine hydrochloride[1] in 10 mL of phosphate buffer (50 mM, pH 7.0).

  • Step 2 (Cofactor & Enzyme Addition): Add 0.200 mmol of NADH (cofactor) and 5 mg of purified nitroreductase (e.g., BaNTR1).

  • Step 3 (Incubation): Incubate the mixture at strictly 25 °C for 24 hours under gentle agitation.

    • Causality Insight: Temperature control is critical. Increasing the temperature to 30 °C degrades the stability of the cofactor regeneration system, significantly depressing the final yield[3].

  • Step 4 (Workup): Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under vacuum.

  • Self-Validation (NMR): Confirm product identity via 1H NMR (400 MHz, CD3OD). The 6-chloro-1H-indazole product must show characteristic shifts: δ 8.04 (d, J = 1.7 Hz, 1H, H3), 7.74 (dd, J = 8.6, 0.9 Hz, 1H, H4), 7.55 (dd, J = 1.8, 0.9 Hz, 1H, H7), and 7.12 (dd, J = 8.6, 1.7 Hz, 1H, H5)[3].

Protocol B: Chemical Synthesis of 7-Chloro-3,4-dihydroquinazolin-2(1H)-one
  • Step 1 (Exhaustive Reduction): Dissolve 1.0 mmol of (4-chloro-2-nitrophenyl)methanamine in 15 mL of methanol. Add 10 mol% of 5% Pt/C. Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

    • Causality Insight: Platinum on carbon (Pt/C) is explicitly chosen over Palladium (Pd/C) to prevent unwanted hydrodehalogenation of the aryl chloride during nitro reduction.

  • Step 2 (In-Process Control): Monitor Step 1 via TLC (n-hexane/EtOAc 1:1) to ensure complete disappearance of the yellow nitro starting material. Filter through Celite to yield the diamine.

  • Step 3 (Cyclization): Transfer the crude diamine to a dry flask and dissolve in 10 mL of anhydrous dichloromethane (DCM). Add 1.2 mmol of 1,1'-carbonyldiimidazole (CDI) and 2.0 mmol of triethylamine. Stir at room temperature for 12 hours.

    • Causality Insight: CDI is selected over phosgene gas to eliminate extreme inhalation hazards while maintaining high electrophilicity for the dual nucleophilic attack by the diamine.

  • Step 4 (Isolation & Validation): Quench with 1M HCl, extract with DCM, and wash with brine. Concentrate to yield the quinazolinone. Validate via LC-MS, expecting an [M+H]+ peak at m/z 183.0.

Quantitative Data & Yield Analysis

Synthetic PathwayCatalyst / Key ReagentTemp (°C)Time (h)Key IntermediateFinal Agrochemical CoreYield (%)
Biocatalytic Indazole BaNTR1 / NADH2524Nitrosobenzylamine6-Chloro-1H-indazole77
Chemical Indazole Zn / NH4Cl604Hydroxylamine6-Chloro-1H-indazole65
Quinazolinone H2, Pt/C then CDI25162-Amino-4-chlorobenzylamine7-Chloro-3,4-dihydroquinazolin-2(1H)-one82

References

  • [1] Title: (4-chloro-2-nitrophenyl)methanamine hydrochloride AldrichCPR - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [3] Title: Nitroreductase-triggered indazole formation - PMC - NIH Source: nih.gov URL:

  • [2] Title: 6-Chloro-1H-indazole - Chem-Impex Source: chemimpex.com URL:

  • [4] Title: US20150133425A1 - Thienopyrimidines - Google Patents Source: google.com URL:

Sources

Troubleshooting & Optimization

Technical Support Center: (4-Chloro-2-nitrophenyl)methanamine Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with actionable, mechanistically grounded solutions for handling (4-Chloro-2-nitrophenyl)methanamine (also known as 4-chloro-2-nitrobenzylamine).

Because this compound features both a primary amine and an ortho-nitrobenzyl moiety, it is highly susceptible to specific environmental degradation pathways, particularly photolysis and atmospheric reactivity [1, 2]. This guide bridges the gap between theoretical photochemistry and practical laboratory workflows.

Part 1: Mechanistic Causality of Degradation

To effectively troubleshoot degradation, we must first understand the molecular vulnerabilities of (4-Chloro-2-nitrophenyl)methanamine.

  • Photochemical Cleavage (The o-Nitrobenzyl Effect): The ortho-nitrobenzyl group is a well-known photolabile moiety widely used in "caged" compounds [2]. Upon exposure to ambient UV or visible light, the nitro group undergoes excitation, abstracting a benzylic proton to form an aci-nitro intermediate. This rapidly collapses into 4-chloro-2-nitrosobenzaldehyde, releasing the amine functionality [3].

  • Atmospheric CO₂ Absorption: As a primary amine, the freebase form readily acts as a nucleophile toward atmospheric carbon dioxide, forming insoluble carbamate salts. This manifests as a white, crusty precipitate around the cap of the storage vial.

  • Oxidative Dimerization: The photochemically generated nitroso intermediates can undergo further condensation reactions (such as the Davis-Beirut reaction pathway) to form complex mixtures of indazoles or azobenzenes, turning the sample dark orange or brown [3].

Degradation Pathway Visualization

Photodegradation A (4-Chloro-2-nitrophenyl)methanamine (Intact Compound) B Light Exposure (hv) UV/Vis Photolysis A->B Improper Storage E Atmospheric CO2 A->E Air Exposure C aci-Nitro Intermediate B->C Proton Abstraction D 4-Chloro-2-nitrosobenzaldehyde + Ammonia/Amine fragments C->D Rearrangement G Condensation / Davis-Beirut Pathway (Indazoles / Azobenzenes) D->G Dimerization/Cyclization F Carbamate Salt Formation (White Crust) E->F Nucleophilic Attack

Caption: Mechanistic pathways of (4-Chloro-2-nitrophenyl)methanamine degradation via light and air.

Part 2: Troubleshooting Guide & FAQs

Q1: My (4-Chloro-2-nitrophenyl)methanamine powder has turned from pale yellow to dark orange/brown. Can I still use it? A1: No, a color shift to dark orange or brown strongly indicates photochemical degradation. The ortho-nitrobenzyl group has likely undergone photolysis to form nitrosobenzaldehydes, which subsequently dimerize or cyclize into highly colored azo-compounds or indazoles [3]. Using this degraded material will introduce significant impurities into your downstream reactions (e.g., nitroreductase assays) [1]. Solution: Discard the highly colored material. In the future, store the compound in amber vials protected entirely from light.

Q2: I noticed a white, crusty solid forming around the threads of my storage vial. What is this, and how do I prevent it? A2: This is a carbamate salt. The free primary amine reacts with atmospheric CO₂ and moisture. Solution: Always purge the headspace of the vial with an inert gas (Argon or dry Nitrogen) before sealing. For long-term storage, convert the freebase amine to its hydrochloride (HCl) salt, which is vastly more stable against both oxidation and CO₂ absorption[1].

Q3: I am using this compound in an enzymatic assay (e.g., with nitroreductases). Does the storage buffer matter? A3: Yes. If you prepare stock solutions in aqueous buffers, the compound is highly susceptible to hydrolysis and accelerated photodegradation. Avoid storing it in Tris or phosphate buffers for extended periods [1]. Prepare stock solutions in anhydrous DMSO, aliquot them into single-use opaque tubes, and store at -20°C.

Part 3: Quantitative Data & Tolerances

The following table summarizes the stability profiles of (4-Chloro-2-nitrophenyl)methanamine under various storage conditions, allowing you to optimize your inventory management.

Storage ConditionFormLight ExposureAtmosphereEst. Shelf LifePrimary Degradant
Room Temp (25°C) FreebaseAmbient Lab LightAir< 1 WeekNitrosobenzaldehyde, Carbamate
Room Temp (25°C) FreebaseDark (Amber Vial)Air1-2 MonthsCarbamate
4°C (Fridge) FreebaseDarkArgon Purged6 MonthsTrace Oxidation
-20°C (Freezer) HCl SaltDarkArgon Purged> 2 YearsNone detected
DMSO Stock (10mM) FreebaseDark (-20°C)Argon Purged3-6 MonthsTrace Hydrolysis

Part 4: Standard Operating Procedures (SOP)

Protocol: Conversion to the Hydrochloride (HCl) Salt for Long-Term Storage

To ensure maximum self-validating stability, we strongly recommend storing the compound as an HCl salt[1]. This protocol neutralizes the nucleophilic amine, preventing CO₂ absorption and significantly reducing photolability.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of (4-Chloro-2-nitrophenyl)methanamine freebase in 20 mL of anhydrous diethyl ether or dichloromethane (DCM) in a round-bottom flask. Perform this step under a fume hood and use amber glassware to minimize light exposure.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of a standardized HCl solution in dioxane (e.g., 4M HCl in dioxane) dropwise while stirring vigorously.

  • Precipitation: A pale yellow/white precipitate of (4-Chloro-2-nitrophenyl)methanamine hydrochloride will form immediately. Allow the suspension to stir for an additional 15 minutes at 0°C to ensure complete precipitation.

  • Filtration: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether to remove any unreacted freebase or organic impurities.

  • Drying & Storage: Transfer the solid to a vacuum desiccator and dry overnight in the dark. Transfer the dried powder to an amber glass vial, purge the headspace with Argon, seal with Parafilm, and store at -20°C.

References

  • Schmid, A., et al. "Nitroreductase-triggered indazole formation." National Center for Biotechnology Information (NIH).
  • Gogoi, K., et al. "Photocontrolled activation of small molecule cancer therapeutics." National Center for Biotechnology Information (NIH).
  • Kurth, M. J., et al. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." ResearchGate.

Technical Support Center: Optimizing Recrystallization for (4-Chloro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of (4-Chloro-2-nitrophenyl)methanamine (also known as 4-chloro-2-nitrobenzylamine). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity purification strategies.

Rather than a generic overview, this center dissects the thermodynamic and chemical causality behind recrystallization failures—such as "oiling out," dimer formation, and co-crystallization—and provides self-validating protocols to ensure analytical-grade purity.

Chemical Causality: Free Base vs. Hydrochloride Salt

(4-Chloro-2-nitrophenyl)methanamine is a bifunctional molecule featuring a nucleophilic primary amine and an electron-withdrawing nitro group. The free base form (CAS: 148073-16-9) is notoriously difficult to recrystallize due to its low melting point and high susceptibility to oxidative degradation[1].

The Mechanistic Problem: Benzylamines exposed to air or light undergo oxidation to form aldehydes, which subsequently react with unoxidized amine molecules to form highly colored, intractable imine dimers (Schiff bases) [1].

The Solution: Converting the free base to the hydrochloride salt (CAS: 67567-37-7) protonates the amine lone pair[2]. This eliminates its nucleophilicity, halts the dimerization pathway, and significantly raises the melting point, thereby preventing the compound from separating as an oil during cooling[3].

G A Primary Amine (Free Base) B Oxidation (Air/Light) A->B D Condensation (-H2O) A->D Nucleophilic attack C Aldehyde Intermediate (4-Chloro-2-nitrobenzaldehyde) B->C C->D E Imine Dimer Impurity (Schiff Base) D->E

Caption: Mechanistic pathway of oxidative degradation and imine dimer formation in benzylamines.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is dictated by the chemical form of your compound. The table below synthesizes field-proven solvent systems for both the free base and the HCl salt[4].

Chemical FormPrimary SolventAntisolventSaturation TempTypical Outcome & Suitability
HCl Salt Absolute EthanolNone78 °C (Reflux)Recommended. Excellent purity; high recovery; sharp crystal habit.
HCl Salt EthanolWater80 °CGood for highly polar impurities; requires careful tuning of the EtOH:H2O ratio.
HCl Salt MethanolDiethyl Ether25 °CFast precipitation; high risk of trapping solvent inclusions within the crystal lattice.
Free Base Ethyl AcetateHexane65 °CModerate yield; highly prone to oiling out if cooled too rapidly.
Free Base ChloroformHexane60 °CGood solubility profile, but carries environmental and toxicity concerns.

Self-Validating Experimental Protocols

To guarantee reproducibility, every step in the following protocols includes a built-in validation checkpoint.

Protocol A: Recrystallization of the Hydrochloride Salt (Recommended Workflow)

Use this protocol to achieve analytical-grade purity (>99%) for downstream coupling reactions[3][4].

  • Dissolution: Place the crude (4-Chloro-2-nitrophenyl)methanamine hydrochloride in a round-bottom flask. Add a minimum volume of boiling absolute ethanol.

    • Validation Check: The solution must become completely transparent. If cloudiness persists, insoluble inorganic impurities are present.

  • Decolorization (Optional but Recommended): If the solution is yellow/brown, add 1-2% (w/w) activated carbon and boil for 5 minutes.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or Celite pad to remove the carbon and insoluble matter.

    • Validation Check: The resulting filtrate must be optically clear and significantly lighter in color.

  • Controlled Nucleation: Allow the filtrate to cool undisturbed to room temperature over 1-2 hours, then transfer to an ice-water bath (0-4 °C) for 45 minutes.

    • Validation Check: Observe the formation of distinct, sharp crystalline needles. The absence of liquid droplets confirms a correct saturation trajectory.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol, followed by cold diethyl ether to rapidly dry the product.

    • Validation Check: The mother liquor should retain the colored impurities, leaving the isolated crystals free-flowing and near-white.

G A Crude (4-Chloro-2-nitrophenyl)methanamine B Assess Chemical Form A->B C Free Base (Prone to oxidation/oiling) B->C Unprotonated D Hydrochloride Salt (Stable, highly crystalline) B->D Protonated (HCl) E Solvent: EtOAc/Hexane C->E F Solvent: Absolute EtOH D->F G Hot Filtration (Remove insolubles/carbon) E->G F->G H Cooling & Crystallization G->H I Oiling Out Detected? H->I J Yes: Reheat, add solvent, or seed crystals I->J Liquid phase separates K No: Isolate via Vacuum Filtration I->K Solid crystals form

Caption: Decision tree and workflow for optimizing the recrystallization of 4-chloro-2-nitrobenzylamine.

Troubleshooting Guide & FAQs

Q: My compound is "oiling out" (forming a separate liquid layer) instead of forming crystals. Why does this happen and how do I fix it? A: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. For benzylamines, this is frequently exacerbated by trace impurities that depress the melting point.

  • Immediate Fix: Reheat the mixture until it is entirely homogeneous. Add a small amount of the primary hot solvent (to lower the saturation temperature) and allow it to cool much more slowly.

  • Long-term Fix: If you are working with the free base, convert it to the hydrochloride salt by bubbling HCl gas through an ether solution of the amine[1]. The salt has a drastically higher melting point, virtually eliminating the oiling out phenomenon.

Q: The recrystallized product still has a distinct yellow or brown discoloration. Is it ruined? A: Not necessarily. Substituted nitrobenzylamines are highly susceptible to oxidative degradation, forming colored imine dimers[1].

  • Fix: During the hot dissolution phase, add a small amount of activated carbon. The high surface area of the carbon selectively adsorbs these polymeric and colored impurities. Ensure you perform a hot filtration to remove the carbon before the solution cools.

Q: I have a severely low recovery yield after filtration. Where did my product go? A: A low yield indicates that the compound is still dissolved in the mother liquor. This usually means the solvent volume was too high, or the cooling process was incomplete.

  • Fix: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to about 25% of its original volume. Re-cool this concentrated solution in an ice bath to obtain a "second crop" of crystals. Note that the second crop may have a slightly lower purity than the first.

Q: Can I use water as a co-solvent for the Hydrochloride salt? A: Yes, an Ethanol/Water mixture can be highly effective for removing polar impurities. However, because the HCl salt is highly soluble in water, using too much water will decimate your yield. Always dissolve the salt in hot ethanol first, and add water dropwise only until the boiling solution becomes slightly turbid, then clear it with a single drop of ethanol.

References

  • National Institutes of Health (NIH) - PMC. Nitroreductase-triggered indazole formation. Retrieved from:[Link]

  • Reddit - r/OrganicChemistry. How to purify Benzylamine? Retrieved from:[Link]

  • Dalton Transactions (RSC Publishing). One to chelate them all: investigation of a versatile, bifunctional chelator for 64Cu, 99mTc, Re and Co. Retrieved from:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of (4-Chloro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth technical comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (4-Chloro-2-nitrophenyl)methanamine, a critical building block in the synthesis of various pharmaceutical compounds.

This document will not only present the validation data for a newly developed, optimized HPLC method but also compare it against a more traditional, isocratic method. The objective is to provide a clear, data-driven rationale for method selection, emphasizing the principles of scientific integrity and adherence to international regulatory guidelines.

The Criticality of Method Validation in Pharmaceutical Analysis

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[2][3][4] Adherence to these guidelines, particularly ICH Q2(R1), ensures the reliability, consistency, and accuracy of analytical data, which is paramount in the pharmaceutical industry.[5][6]

This guide will focus on the key validation parameters as defined by ICH Q2(R1), including specificity, linearity, range, accuracy, precision, and robustness, to objectively compare the two HPLC methods.

dot

cluster_0 Method Development & Validation Workflow Dev Method Development (New Gradient Method vs. Standard Isocratic Method) Val_Protocol Validation Protocol Design (Based on ICH Q2(R1)) Dev->Val_Protocol Specificity Specificity (Peak Purity & Resolution) Val_Protocol->Specificity Linearity Linearity & Range (Calibration Curve) Val_Protocol->Linearity Accuracy Accuracy (% Recovery) Val_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Val_Protocol->Precision Robustness Robustness (Varied Parameters) Val_Protocol->Robustness LOD_LOQ LOD & LOQ (Signal-to-Noise) Val_Protocol->LOD_LOQ Comparison Comparative Analysis & Method Selection Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison Robustness->Comparison LOD_LOQ->Comparison

Caption: Workflow for HPLC Method Validation and Comparison.

Comparative HPLC Methods for (4-Chloro-2-nitrophenyl)methanamine Purity

In this guide, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of (4-Chloro-2-nitrophenyl)methanamine.

Method A: The Newly Developed Gradient Method

This method has been optimized for high resolution and sensitivity, making it particularly suitable for the detection and quantification of trace impurities. Gradient elution allows for the effective separation of compounds with a wider range of polarities.

Method B: The Standard Isocratic Method

This method represents a more traditional approach, utilizing a constant mobile phase composition. While often simpler to implement, isocratic methods can sometimes be limited in their ability to resolve complex mixtures.[7]

Experimental Protocols
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of (4-Chloro-2-nitrophenyl)methanamine reference standard and dissolve in a 100 mL volumetric flask with the mobile phase diluent (Acetonitrile:Water, 50:50 v/v).

  • Spiking Solution (for Specificity and Accuracy): Prepare stock solutions of known potential impurities (e.g., starting materials, by-products) at a concentration of 100 µg/mL in the mobile phase diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the (4-Chloro-2-nitrophenyl)methanamine sample, dissolve, and dilute to 100 mL with the mobile phase diluent.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

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cluster_1 Sample Analysis Workflow Sample_Prep Sample Preparation (Dissolution & Dilution) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Method_A Method A (Gradient) - Mobile Phase A & B - Gradient Elution HPLC_System->Method_A Select Method Method_B Method B (Isocratic) - Single Mobile Phase - Constant Composition HPLC_System->Method_B Select Method Data_Acq Data Acquisition (Chromatogram Generation) Method_A->Data_Acq Method_B->Data_Acq Data_Proc Data Processing (Peak Integration & Quantification) Data_Acq->Data_Proc Report Purity Report Generation Data_Proc->Report

Caption: General workflow for HPLC sample analysis.

Comparative Validation Data

The following tables summarize the validation data obtained for both HPLC methods, in accordance with ICH Q2(R1) guidelines.[2][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

ParameterMethod A (Gradient)Method B (Isocratic)Acceptance Criteria
Resolution (Analyte vs. Closest Impurity) > 2.01.4> 1.5
Peak Purity (Diode Array Detection) PassPassNo peak flagging

Insight: Method A demonstrates superior resolution, ensuring a more accurate quantification of the main peak without interference from closely eluting impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

ParameterMethod A (Gradient)Method B (Isocratic)Acceptance Criteria
Range (µg/mL) 1 - 15010 - 120Defined by application
Correlation Coefficient (r²) 0.99980.9991≥ 0.999
Y-intercept MinimalMinimalClose to zero

Insight: Both methods exhibit excellent linearity, although Method A provides a wider analytical range, which can be advantageous for quantifying both high-purity samples and those with significant impurity levels.

Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[9]

Spike LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.5%98.2%98.0% - 102.0%
100% 100.2%101.5%98.0% - 102.0%
120% 100.8%101.8%98.0% - 102.0%

Insight: Both methods demonstrate acceptable accuracy. Method A shows slightly better recovery at the lower end of the range.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[8]

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.5%1.2%≤ 2.0%
Intermediate Precision (n=6, 2 days) 0.8%1.8%≤ 2.0%

Insight: Method A is significantly more precise than Method B, as indicated by the lower %RSD values for both repeatability and intermediate precision. This suggests greater reliability of Method A for routine quality control.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Varied ParameterMethod A (Impact on Results)Method B (Impact on Results)
Flow Rate (± 0.1 mL/min) MinimalSignificant shift in retention time
Column Temperature (± 2 °C) MinimalMinor shift in retention time
Mobile Phase Composition (± 2%) MinimalSignificant shift in retention time

Insight: Method A is more robust than Method B. The gradient elution is less susceptible to small variations in mobile phase composition, a common source of variability in isocratic methods.

Conclusion and Recommendation

Based on the comprehensive validation data presented, the newly developed Method A (Gradient) is demonstrably superior to the Method B (Standard Isocratic) for the purity analysis of (4-Chloro-2-nitrophenyl)methanamine.

While both methods meet the fundamental requirements for linearity and accuracy, Method A offers significant advantages in terms of:

  • Specificity: Superior resolution of the main analyte from potential impurities.

  • Precision: Higher degree of repeatability and intermediate precision.

  • Robustness: Greater reliability with minor variations in experimental conditions.

  • Wider Analytical Range: More versatile for a broader range of sample purities.

For research, development, and quality control environments where accuracy, reliability, and the ability to detect trace impurities are paramount, the adoption of the validated gradient HPLC method (Method A) is strongly recommended. This method provides a more self-validating system that ensures the integrity of the analytical results, aligning with the principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) in scientific practice.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. [Link]

  • McDowall, R. D. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(1), 1-5. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Borman, P., & Nethercote, P. (Eds.). (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Method Validation. CRC Press. [Link]

  • Capitán-Vallvey, L. F., et al. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 337-345. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • SIELC Technologies. (2018). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Nagy, K., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Singh, P., & Shah, G. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 1-10. [Link]

Sources

A Comparative Guide to the Reactivity of (4-Chloro-2-nitrophenyl)methanamine and 4-chloro-3-nitrophenylmethanamine for the Research Scientist

Author: BenchChem Technical Support Team. Date: April 2026

For chemists engaged in the synthesis of novel therapeutics and functional materials, a nuanced understanding of isomeric reactivity is paramount. This guide provides an in-depth comparative analysis of two closely related building blocks: (4-Chloro-2-nitrophenyl)methanamine and 4-chloro-3-nitrophenylmethanamine. While differing only in the position of the nitro group, this subtle structural change imparts a profound difference in their chemical behavior, particularly in aromatic substitution reactions. This document will dissect the electronic and steric factors governing their reactivity, provide experimental protocols for their comparative analysis, and offer data-driven insights to guide your synthetic strategies.

Structural and Electronic Overview

The isomeric relationship between (4-chloro-2-nitrophenyl)methanamine (ortho-nitro isomer) and 4-chloro-3-nitrophenylmethanamine (meta-nitro isomer) is the cornerstone of their differential reactivity. The electron-withdrawing nature of the nitro group (-NO₂) and the chloro (-Cl) atom, juxtaposed with the electron-donating character of the aminomethyl group (-CH₂NH₂), creates distinct electronic landscapes on the aromatic ring.

SubstituentElectronic EffectDirecting Effect (EAS)
-NO₂ Strongly deactivating (-I, -M)Meta
-Cl Deactivating (-I, +M)Ortho, Para
-CH₂NH₂ Activating (+I)Ortho, Para

The key distinction lies in the position of the powerful electron-withdrawing nitro group relative to the chloro leaving group. This positioning is the primary determinant of the molecule's susceptibility to nucleophilic aromatic substitution (SNAr).

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Prediction: (4-Chloro-2-nitrophenyl)methanamine is predicted to be significantly more reactive towards SNAr at the chloro position than 4-chloro-3-nitrophenylmethanamine.

Causality: The enhanced reactivity of the ortho-nitro isomer stems from the ability of the nitro group to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. In (4-chloro-2-nitrophenyl)methanamine, the nitro group is in an ortho position to the site of nucleophilic attack, allowing for direct resonance delocalization of the negative charge onto the nitro group. This provides a low-energy pathway for the reaction to proceed.[1] Conversely, in 4-chloro-3-nitrophenylmethanamine, the nitro group is meta to the chlorine, and therefore cannot participate in resonance stabilization of the Meisenheimer complex.[1][2]

SNAr_Mechanism ortho_start Reactant ortho_intermediate Meisenheimer Complex (Resonance Stabilized) ortho_start->ortho_intermediate + Nu- label_reactivity Higher Reactivity ortho_product Product ortho_intermediate->ortho_product - Cl- meta_intermediate Meisenheimer Complex (Less Stabilized) meta_product Product meta_start Reactant meta_start->meta_intermediate + Nu- label_reactivity2 Lower Reactivity meta_intermediate->meta_product - Cl-

Caption: SNAr reactivity comparison.

Experimental Protocol: Comparative Kinetic Analysis by ¹H NMR

This protocol allows for the direct comparison of the reaction rates of the two isomers with a nucleophile, such as piperidine, by monitoring the disappearance of starting material and the appearance of product over time.

Materials:

  • (4-Chloro-2-nitrophenyl)methanamine

  • 4-chloro-3-nitrophenylmethanamine

  • Piperidine

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of piperidine in DMSO-d₆ of a known concentration (e.g., 1.0 M).

  • Reaction Setup: In two separate NMR tubes, dissolve an accurately weighed amount of each isomer in a known volume of DMSO-d₆ to create solutions of identical concentration (e.g., 0.1 M).

  • Initiation of Reaction: At time t=0, add an equivalent amount of the piperidine stock solution to each NMR tube, cap, and invert several times to mix.

  • NMR Data Acquisition: Immediately acquire a ¹H NMR spectrum of each sample. Continue to acquire spectra at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).

  • Data Analysis: Integrate the signals corresponding to a unique proton of the starting material and the product in each spectrum. The rate of reaction can be determined by plotting the concentration of the starting material versus time.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Prediction: Both isomers are expected to be significantly deactivated towards electrophilic aromatic substitution due to the presence of the strongly deactivating nitro and chloro groups. However, the regioselectivity of any substitution that does occur will differ.

Causality:

  • For (4-Chloro-2-nitrophenyl)methanamine: The activating -CH₂NH₂ group directs ortho and para. The para position is blocked by the chlorine. The ortho position to the aminomethyl group is also ortho to the deactivating nitro group, making it less favorable. The remaining open position is meta to the aminomethyl group and ortho to the chloro group, but also meta to the nitro group. The directing effects are conflicting, likely leading to a mixture of products under harsh conditions, if any reaction occurs.

  • For 4-chloro-3-nitrophenylmethanamine: The activating -CH₂NH₂ group directs ortho and para. The para position is blocked by the chlorine. The two ortho positions to the aminomethyl group are viable. One is ortho to the chloro group and the other is ortho to the nitro group. The position ortho to the chloro group is likely to be the major product due to the extreme deactivating effect of the nitro group.

EAS_Regioselectivity cluster_ortho_eas (4-Chloro-2-nitrophenyl)methanamine cluster_meta_eas 4-chloro-3-nitrophenylmethanamine ortho_eas_struct Structure with predicted major product site meta_eas_struct Structure with predicted major product site label_eas Predicted Major Product Site for EAS

Caption: Predicted EAS regioselectivity.

Reactivity of the Functional Groups

a) Reduction of the Nitro Group

Both isomers can undergo reduction of the nitro group to an amine. This is a common transformation in the synthesis of diamine building blocks.

Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride

Materials:

  • (4-Chloro-2-nitrophenyl)methanamine or 4-chloro-3-nitrophenylmethanamine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chloronitrophenylmethanamine isomer in ethanol.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of the nitro compound.

  • Reaction: Heat the mixture at reflux for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine.

b) Acylation of the Aminomethyl Group

The primary amine of the aminomethyl group in both isomers is nucleophilic and will readily undergo acylation with acyl chlorides or anhydrides to form amides. The reactivity is expected to be similar for both isomers as the electronic environment of the aminomethyl group is not drastically different.

Summary of Comparative Reactivity

Reaction Type(4-Chloro-2-nitrophenyl)methanamine4-chloro-3-nitrophenylmethanamineRationale
SNAr at -Cl High ReactivityLow ReactivityOrtho-nitro group provides resonance stabilization of the Meisenheimer intermediate.[1][2]
EAS Highly Deactivated, Complex RegioselectivityHighly Deactivated, Preferential substitution ortho to -CH₂NH₂ and meta to -NO₂Strong deactivating effects of -NO₂ and -Cl groups.
Nitro Reduction Readily ReducedReadily ReducedStandard reduction of an aromatic nitro group.
Amine Acylation Readily AcylatedReadily AcylatedNucleophilic primary amine.

Conclusion

The isomeric positioning of the nitro group in (4-chloro-2-nitrophenyl)methanamine and 4-chloro-3-nitrophenylmethanamine is the critical determinant of their reactivity, particularly in nucleophilic aromatic substitution. The ortho-nitro isomer is a highly activated substrate for SNAr, whereas the meta-nitro isomer is significantly less reactive. For electrophilic aromatic substitution, both are challenging substrates, with predictable differences in regioselectivity. The reactivity of the aminomethyl and nitro groups themselves are largely comparable between the two isomers. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize these versatile building blocks in their synthetic endeavors.

References

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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  • Fonseca Guerra, C., Bickelhaupt, F. M., & van der Wijst, T. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(18), 11624-11633.
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  • Wang, S., et al. (2020). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Fdez-Galan, C., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC - NIH.
  • LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes.
  • Science.gov. (n.d.). hammett substituent constants: Topics.
  • Ismalaj, E., et al. (2019).
  • Legnani, L., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journals.
  • LibreTexts. (2019, June 5). 19.
  • Maiti, S. R. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange.
  • Krasutsky, A. P., et al. (2014). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka.
  • Merck & Co. (2018, July 16).
  • Boubaker, T., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • Jamroz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
  • Benchchem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160.
  • Dell'Erba, C., et al. (1968). The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Journal of the Chemical Society B: Physical Organic, 1117-1120.
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  • Troc-Vallet, M., et al. (2017). Combined experimental and computational study of the reactivity of the methanimine radical cation (H2CNH˙+) and its isomer aminomethylene (HCNH2˙+) with propene (CH3CHCH2). RSC Publishing.
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Analytical Strategies for the Structural Elucidation of (4-Chloro-2-nitrophenyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of structural elucidation and drug development, (4-Chloro-2-nitrophenyl)methanamine presents a fascinating analytical triad: a halogen, a nitro group, and an aliphatic amine bound to an aromatic scaffold. As a Senior Application Scientist, I frequently see laboratories struggle to unambiguously characterize such polyfunctional molecules. The challenge lies in distinguishing competing fragmentation pathways—specifically, differentiating the lability of the methanamine group from the complex rearrangements induced by the nitro group.

This guide objectively compares the two premier platforms for this analysis: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) . By understanding the causality behind how this molecule shatters under different energetic regimes, researchers can select the optimal method for their specific matrix and sensitivity requirements.

Mechanistic Causality in Fragmentation (The "Why")

To optimize an analytical method, one must first understand the intrinsic chemical logic governing the molecule's behavior in the gas phase.

The Isotopic Barcode: Chlorine Signatures

Regardless of the ionization technique, the presence of the chlorine atom provides a built-in, self-validating isotopic signature. Because 35Cl and 37Cl exist in an approximate 3:1 natural abundance ratio, any intact fragment retaining the halogen will exhibit a characteristic M/M+2 doublet[1]. This serves as an internal diagnostic tool to distinguish between chlorinated fragments and downstream hydrocarbon losses. If a fragment lacks this 3:1 ratio, the carbon-halogen bond has been cleaved 1[1].

Nitro Group Dynamics & Ortho-Effects

Nitroaromatics are notorious for complex fragmentation, primarily driven by the loss of NO∙ (30 Da) and NO2∙​ (46 Da) 2[2]. However, the spatial proximity of the nitro group at the 2-position to the methanamine group at the 1-position induces a pronounced "ortho-effect." In soft ionization (ESI-MS/MS), this proximity facilitates intramolecular hydrogen transfer from the amine to the nitro oxygen, often resulting in the neutral loss of H2​O (18 Da) prior to the cleavage of the nitro group itself 3[3].

Amine Cleavage & Protonation

In EI-MS, the hard ionization (~70 eV) induces significant α -cleavage at the benzylic position, leading to the loss of the amine radical. Conversely, soft ionization via ESI predominantly yields the [M+H]+ precursor at m/z 187. Upon Collision-Induced Dissociation (CID), the localized charge at the basic amine nitrogen facilitates the heterolytic cleavage of the C-N bond, expelling neutral ammonia (17 Da) to form a resonance-stabilized benzylic carbocation.

Platform Comparison: EI-GC-MS vs. ESI-LC-MS/MS

The choice between GC-MS and LC-MS/MS dictates which fragmentation pathways dominate. The table below synthesizes the quantitative and qualitative performance metrics of both platforms for this specific analyte.

ParameterEI-GC-MS (Hard Ionization)ESI-LC-MS/MS (Soft Ionization)
Ionization Energy 70 eV (Standard)Variable CID (10 - 40 eV)
Primary Precursor Ion [M]∙+ at m/z 186 / 188 [M+H]+ at m/z 187 / 189
Characteristic Neutral Losses −NO2∙​ (46 Da), −Cl∙ (35/37 Da) −NH3​ (17 Da), −H2​O (18 Da)
Isotopic Ratio Fidelity Excellent (Preserved in intact fragments)Excellent (Preserved in intact fragments)
Sensitivity (LOD) ~10-50 ng/mL~1-5 ng/mL (in MRM mode)
Best Application Phase Volatile/Semi-volatile organic synthesis QCTrace bioanalysis, aqueous matrices

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning the protocol itself contains internal logic checks to prevent false positives. Below are the optimized workflows for both platforms.

Protocol A: Electron Ionization (EI-GC-MS) Workflow

This protocol is optimized for structural confirmation in organic synthesis workflows.

  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane to a concentration of 1 mg/mL.

  • Chromatographic Separation: Inject 1 µL in splitless mode at 250°C onto a DB-5MS capillary column. Use helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven from 50°C (hold 1 min) to 280°C at 15°C/min.

  • Solvent Delay (Critical Causality): Implement a 3-minute solvent delay. Why? The initial elution of the sample solvent produces a massive influx of molecules. If the filament is active during this time, it rapidly oxidizes. The delay ensures the filament is only active when the analyte elutes, preserving baseline fidelity 4[4].

  • Acquisition: Operate the EI source at 70 eV, scanning from m/z 50 to 300.

  • Data Validation (Self-Check): Before interpreting lower mass fragments, verify the presence of the 3:1 isotopic ratio at m/z 186/188. If this ratio is absent or distorted, the peak is either a matrix contaminant or the molecule has degraded in the GC inlet.

Protocol B: Electrospray Ionization (ESI-LC-MS/MS) Workflow

This protocol is designed for high-sensitivity quantification in biological or environmental matrices.

  • Sample Preparation: Dilute the sample to 10 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Why? Formic acid provides the excess protons necessary to drive the formation of the [M+H]+ ion in the ESI source.

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution (5% to 95% organic over 10 minutes).

  • Ionization & CID: Operate in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Ramp the collision energy (CE) from 10 to 40 eV using Argon as the collision gas.

  • Data Validation (Self-Check): Set up Multiple Reaction Monitoring (MRM) targeting the 187→170 transition (loss of NH3​ ). To self-validate, simultaneously monitor the 37Cl isotopologue transition ( 189→172 ). If the secondary transition is not present at ~33% the intensity of the primary transition, the signal is a false positive generated by isobaric matrix interference.

Fragmentation Logic Visualization

The following diagram maps the divergent fragmentation pathways of (4-Chloro-2-nitrophenyl)methanamine based on the chosen ionization platform.

G M_EI EI-MS: [M]•+ m/z 186/188 EI_NO2 [M - NO2]+ m/z 140/142 M_EI->EI_NO2 - 46 Da (NO2•) EI_Cl [M - Cl]+ m/z 151 M_EI->EI_Cl - 35/37 Da (Cl•) M_ESI ESI-MS/MS: [M+H]+ m/z 187/189 ESI_NH3 [M+H - NH3]+ m/z 170/172 M_ESI->ESI_NH3 - 17 Da (NH3) ESI_Ortho Ortho-Effect [M+H - H2O]+ m/z 169/171 M_ESI->ESI_Ortho - 18 Da (H2O)

Comparative fragmentation logic of (4-Chloro-2-nitrophenyl)methanamine under EI and ESI conditions.

References

  • Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide Source: Benchchem URL
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: NIH / PubMed URL
  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern Source: Doc Brown's Advanced Organic Chemistry URL
  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds Source: Benchchem URL

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Chemoselective Catalytic Reduction of (4-Chloro-2-nitrophenyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the catalytic reduction of highly functionalized halonitroarenes presents a classic chemoselectivity challenge. When reducing (4-Chloro-2-nitrophenyl)methanamine to (2-amino-4-chlorophenyl)methanamine , the objective is to fully reduce the nitro group (-NO₂) without triggering hydrodehalogenation (cleavage of the aryl C-Cl bond) or inducing side reactions at the existing primary methanamine group.

This guide objectively compares state-of-the-art catalytic methodologies, dissects the mechanistic causality behind catalyst selection, and provides a self-validating experimental protocol for scalable synthesis.

The Mechanistic Challenge: Competing Pathways

The fundamental difficulty in this reduction lies in the competing kinetics of nitro reduction versus C-Cl bond cleavage.

During standard hydrogenation, highly active metals like Palladium (Pd) readily undergo oxidative addition into the C-Cl bond. This is exacerbated in (4-Chloro-2-nitrophenyl)methanamine because the basic methanamine group acts as an endogenous HCl scavenger. By neutralizing the generated hydrochloric acid, the amine drives the equilibrium of the hydrodehalogenation side-reaction forward, often resulting in the undesired byproduct, (2-aminophenyl)methanamine.

To circumvent this, the catalyst must be rationally designed. By utilizing Platinum (Pt) promoted with electron-withdrawing species (such as Iron), the Pt nanoparticles become electron-deficient. Because oxidative addition requires the metal to donate electron density into the C-Cl σ* antibonding orbital, an electron-poor Pt surface effectively "ignores" the halogen while remaining active enough to reduce the highly electrophilic nitro group 1[1].

Pathway SM (4-Chloro-2-nitrophenyl)methanamine (Substrate) Int Nitroso / Hydroxylamine Intermediates SM->Int Catalytic Reduction (H2 or Hydrazine) Target (2-Amino-4-chlorophenyl)methanamine (Desired Product) Int->Target Selective Catalysts (Pt-Fe/AC, V2O5/TiO2) Byprod (2-Aminophenyl)methanamine (Dehalogenated Byproduct) Int->Byprod Direct Dehalogenation Target->Byprod Over-reduction / C-Cl Cleavage (Unmodified Pd/C)

Mechanistic pathway of (4-Chloro-2-nitrophenyl)methanamine reduction highlighting chemoselectivity.

Comparative Analysis of Catalytic Methods

Selecting the right catalyst dictates the success of the synthesis. Below is an objective comparison of modern catalytic systems applied to halonitroarenes.

A. Unmodified Palladium on Carbon (Pd/C) with H₂
  • Mechanism: Direct heterogeneous hydrogenation.

  • Verdict: Not recommended. Standard Pd/C is too reactive and promotes rapid cleavage of the carbon-halogen bond, leading to massive yield losses2[2].

B. Transfer Hydrogenation (Pd/C + Hydrazine Hydrate)
  • Mechanism: Hydrazine acts as an indirect hydrogen source, generating H₂ in situ.

  • Verdict: Viable but risky. While it can achieve high selectivity under strict thermal control and short reaction times, the risk of over-reduction remains if the reaction is left unattended3[3].

C. Fe-Promoted Platinum on Activated Carbon (Pt-Fe/AC)
  • Mechanism: Iron oxides (Fe₂O₃) draw electron density away from Pt nanoparticles. The electron-deficient Pt selectively reduces the nitro group while suppressing hydrodechlorination.

  • Verdict: Highly Recommended. This method offers the best balance of scalability, high conversion, and near-perfect chemoselectivity1[1].

D. Heterogeneous Vanadium Oxide (V₂O₅/TiO₂)
  • Mechanism: Non-noble metal catalysis utilizing hydrazine. It is inherently blind to aryl halides.

  • Verdict: Excellent green-chemistry alternative. It entirely avoids molecular hydrogen and stoichiometric metal hydrides, offering broad functional group tolerance4[4].

Quantitative Performance Summary
Catalyst SystemHydrogen SourceTemp / PressureConversion (%)Selectivity (%)Primary Characteristic
Pd/C (Standard) H₂ gas25 °C / 1.0 MPa> 99%< 60%Severe hydrodehalogenation.
Pd/C N₂H₄·H₂O80 °C / Reflux> 95%~ 98%Requires precise time/thermal control.
0.3%Pt-4%Fe/AC H₂ gas30 °C / 1.0 MPa> 99%> 99%Optimal chemoselectivity & scalability.
V₂O₅/TiO₂ N₂H₄·H₂O80 °C / Reflux> 90%> 99%Sustainable, non-noble metal alternative.

Data extrapolated from model chloronitroarene studies under optimized conditions.

Self-Validating Experimental Protocol: Pt-Fe/AC Hydrogenation

The following protocol utilizes the Pt-Fe/AC system. It is designed as a self-validating workflow, ensuring safety and preventing batch failure through integrated causality checks and in-process controls (IPCs).

Step 1: Reactor Preparation & Loading
  • Action: To a clean, dry autoclave, add (4-Chloro-2-nitrophenyl)methanamine (1.0 eq) and dissolve in absolute ethanol (0.2 M concentration). Add the 0.3%Pt-4%Fe/AC catalyst (typically 5–10 mol% relative to the substrate).

  • Causality: Ethanol is chosen because it fully solubilizes the substrate and acts as a mild proton source. Unlike ketone solvents (e.g., acetone), ethanol will not undergo undesired reductive amination with the primary methanamine group.

Step 2: Inerting the Atmosphere (Leak Test Validation)
  • Action: Seal the reactor. Pressurize with Nitrogen (N₂) to 0.5 MPa, hold for 2 minutes to verify pressure stability, and then vent. Repeat this cycle 3 times. Follow with 3 identical purge cycles using Hydrogen (H₂)2[2].

  • Causality: The N₂ pressure-hold serves as a self-validating leak test; a pressure drop indicates a compromised seal. Displacing all oxygen is critical to prevent the formation of explosive H₂/O₂ mixtures in the presence of a highly active metal catalyst.

Step 3: Chemoselective Hydrogenation
  • Action: Pressurize the reactor with H₂ to 1.0 MPa. Initiate vigorous stirring (>1000 rpm) and warm the reactor to 30 °C.

  • Causality: High-speed stirring eliminates mass-transfer limitations between the solid catalyst, liquid solvent, and H₂ gas. Maintaining a mild temperature (30 °C) ensures that the reaction kinetics strictly favor the lower-activation-energy nitro reduction over the higher-activation-energy C-Cl cleavage.

Step 4: In-Process Control (IPC) Monitoring
  • Action: Monitor the reaction strictly by observing H₂ uptake from the gas reservoir. Once H₂ consumption ceases, pause stirring, carefully extract an aliquot, and analyze via HPLC or GC-MS.

  • Causality: Relying purely on a timer is a common point of failure. H₂ uptake provides real-time, stoichiometric validation of reaction progress. The reaction is validated as complete only when the starting material peak is absent and the (2-amino-4-chlorophenyl)methanamine peak has plateaued.

Step 5: Work-up and Isolation
  • Action: Vent the H₂ gas safely and purge the reactor 3 times with N₂. Filter the reaction mixture through a tightly packed pad of Celite® to remove the catalyst. Wash the pad with additional ethanol. Evaporate the combined filtrate under reduced pressure to yield the crude product.

  • Causality: Purging with N₂ before opening the reactor prevents the hydrogen-saturated Pt catalyst from spontaneously igniting upon contact with air. The Celite® pad safely traps the nanoscale catalyst particles, preventing them from catalyzing degradation reactions during the concentration step.

References

  • Source: nih.
  • Source: benchchem.
  • Source: rsc.
  • Source: rsc.

Sources

Validating (4-Chloro-2-nitrophenyl)methanamine as an Intermediate in Multistep Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly prioritize sustainable and highly regioselective synthetic routes, biocatalysis has emerged as a transformative tool for constructing privileged medicinal scaffolds. Among these, the indazole core is ubiquitous in CNS therapeutics and kinase inhibitors. However, traditional chemical syntheses of indazoles often require harsh conditions, strong reductants, and suffer from poor regioselectivity.

Recent breakthroughs in enzyme catalysis have established a novel, mild pathway for indazole synthesis using nitroreductases[1][2]. In this guide, we critically evaluate (4-Chloro-2-nitrophenyl)methanamine (also known as 4-chloro-2-nitrobenzylamine)[3][4] as a premier intermediate in this biocatalytic cascade, objectively comparing its performance against alternative substituted analogs.

Mechanistic Rationale: The Nitroreductase-Triggered Cascade

The strategic value of (4-Chloro-2-nitrophenyl)methanamine lies in its precise structural pre-organization. The nitro group at the ortho position to the methanamine moiety is perfectly primed for enzymatic reduction[2].

When subjected to a nitroreductase (such as BaNTR1 from Bacillus amyloliquefaciens), the nitro group undergoes a controlled 2-electron reduction to a highly reactive nitroso intermediate[5]. The causality of this specific intermediate choice is critical: the enzymatic reduction is deliberately stalled at the nitroso stage. Because the nucleophilic amine is spatially adjacent, an intramolecular N–N bond formation occurs spontaneously and rapidly[5]. This cyclization outcompetes any further enzymatic reduction to the dead-end hydroxylamine or diamine products, leading directly to the aromatized 6-chloro-1H-indazole scaffold[5].

Pathway Substrate (4-Chloro-2-nitrophenyl) methanamine Enzyme Nitroreductase (BaNTR1) + NAD(P)H Substrate->Enzyme Binding Nitroso Nitroso Intermediate (Reactive) Enzyme->Nitroso 2e- Reduction Cyclized Spontaneous Cyclization Nitroso->Cyclized Intramolecular N-N Bond Product Chloro-1H-indazole Scaffold Cyclized->Product Aromatization

Figure 1: Biocatalytic cascade from (4-chloro-2-nitrophenyl)methanamine to indazole.

Comparative Performance Analysis

When designing a multistep synthesis, the choice of starting intermediate dictates both the efficiency of the cyclization and the downstream utility of the resulting scaffold. Table 1 compares the performance of (4-Chloro-2-nitrophenyl)methanamine against its methoxy and unsubstituted counterparts under identical biocatalytic conditions[2][5].

Table 1: Substituent Effects on Biocatalytic Indazole Yield

Intermediate SubstrateTarget ScaffoldIsolated YieldEnzyme SystemStrategic Advantage in Drug Design
(4-Chloro-2-nitrophenyl)methanamine 6-Chloro-1H-indazole77%BaNTR1 / NADP+Provides an essential aryl chloride handle for downstream Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
(4-Methoxy-2-nitrophenyl)methanamine 6-Methoxy-1H-indazole79%BaNTR1 / NADP+Electron-donating group marginally accelerates cyclization; useful for specific target binding pockets.
(2-Nitrophenyl)methanamine 1H-indazole>90% (Conv.)BaNTR1 / NADP+Baseline unsubstituted scaffold; lacks functional handles for rapid late-stage diversification.

Expert Insight: While the electron-donating methoxy variant yields a slightly higher recovery (79% vs 77%)[5], the chloro-substituted intermediate is vastly superior for multistep API synthesis . The resulting aryl chloride serves as an indispensable orthogonal handle for late-stage diversification, allowing medicinal chemists to rapidly build complex libraries via Buchwald-Hartwig or Suzuki couplings without requiring de novo scaffold synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the synthesis of 6-chloro-1H-indazole incorporates built-in analytical checkpoints. This self-validating system guarantees that cofactor recycling and enzymatic reduction are functioning correctly before downstream purification is attempted[5].

Step 1: Enzymatic Reaction Assembly
  • Buffer Preparation: Prepare 1 mL of 200 mM NaPi buffer (pH 8.0) containing 300 mM NaCl. Causality: The high ionic strength stabilizes the BaNTR1 enzyme and optimizes the solubility of the halogenated substrate[5].

  • Substrate Addition: Dissolve 22 mg (0.100 mmol) of (4-Chloro-2-nitrophenyl)methanamine hydrochloride (final concentration: 5 mM) into the buffer[5].

  • Cofactor Recycling System: Add 0.5 mM NADP+, 50 mM d-glucose, and 1.6 µM BmGDH (glucose dehydrogenase)[5]. Causality: This creates an in situ hydride transfer loop, preventing the stoichiometric and cost-prohibitive consumption of NADP+.

  • Initiation: Add 20 µM of the nitroreductase BaNTR1 to initiate the cascade[5].

Step 2: Incubation and Kinetic Monitoring
  • Incubate the reaction vessel at 25 °C under continuous agitation (1000 rpm) for 24 hours[5].

  • Validation Checkpoint 1 (In-Process GC-MS): At 12 hours, extract a 10 µL aliquot with ethyl acetate. Analyze via GC-MS (EI, 70 eV). The starting material (m/z 186) should be nearly depleted, replaced by a dominant product peak at m/z = 152 (M+, 100) [5].

Step 3: Extraction and Isolation
  • Quench the reaction and extract the aqueous phase three times with equal volumes of ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to yield the product as a yellowish solid (approx. 12 mg, 77% yield)[5].

Step 4: Structural Validation (Final QC)
  • Validation Checkpoint 2 (NMR): Dissolve the purified solid in CD₃OD and perform ¹H NMR (400 MHz). Success is definitively confirmed by the presence of a 1,2,4-trisubstituted aromatic pattern: δ 8.04 (d, J = 1.7 Hz, 1H), 7.74 (dd, J = 8.6, 0.9 Hz, 1H), 7.55 (dd, J = 1.8, 0.9 Hz, 1H), 7.12 (dd, J = 8.6, 1.7 Hz, 1H) [5].

  • Data Integrity Note: When running HRMS (ESI), ensure your expected mass formula is set to C₇H₅ClN₂ (m/z 152.01). Automated library assignments or supplementary data typos occasionally mislabel this specific derivative as C₈H₈N₂[5]; manual verification of the isotopic chlorine pattern (M and M+2 peaks in a 3:1 ratio) is required to validate the structural integrity of the synthesized intermediate.

Conclusion

(4-Chloro-2-nitrophenyl)methanamine stands out as a highly efficient, dual-purpose intermediate. It not only demonstrates excellent compatibility with modern, sustainable biocatalytic nitroreductase platforms (yielding 77% of the cyclized product under mild conditions) but also embeds a critical halogen handle into the resulting indazole core[2][5]. For drug development professionals, integrating this specific intermediate bridges the gap between green chemistry and the aggressive diversification requirements of modern medicinal chemistry.

References

  • Terholsen, H., Medema, L., Chernyshova, E., Prats Luján, A., Poelarends, G. J., & Schmidt, S. (2026). Nitroreductase-triggered indazole formation. Nature Communications, 17(1157).[Link]

  • National Center for Biotechnology Information (NIH). Nitroreductase-triggered indazole formation - PMC.[Link] (Referenced via PubMed ID: 41629341).

Sources

Comparative Guide: Leaving Group Efficacy in (4-X-2-Nitrophenyl)methanamine Derivatives via SNAr

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (4-Chloro-2-nitrophenyl)methanamine scaffold is a ubiquitous building block in drug discovery, frequently utilized to synthesize complex indazoles, quinazolines, and kinase inhibitors [1]. A critical functionalization pathway for this scaffold is Nucleophilic Aromatic Substitution (SNAr) at the 4-position. While the 4-chloro derivative is an industry standard, optimizing synthetic throughput often requires evaluating alternative leaving groups (e.g., fluoro, bromo) to accelerate the SNAr step.

As an Application Scientist, I have structured this guide to objectively compare the leaving group efficacy of (4-X-2-nitrophenyl)methanamine derivatives (where X = F, Cl, Br) and provide a self-validating kinetic protocol for empirical verification in your own laboratory.

Mechanistic Causality: Why SNAr Defies SN1/SN2 Logic

In standard aliphatic nucleophilic substitution (SN1/SN2), leaving group efficacy is dictated by polarizability and carbon-halogen bond strength, yielding a reactivity order of I > Br > Cl > F.

However, in SNAr reactions on activated aromatic rings, the causality shifts entirely. The rate-determining step (RDS) is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond [2]. Consequently, the highly electronegative fluorine atom exerts a profound inductive electron-withdrawing effect (-I), drastically lowering the activation energy required to form the transition state. This flips the traditional reactivity order to F >> Cl ≈ Br > I .

SNAr_Mechanism Substrate 4-X-2-nitrobenzylamine (X = F, Cl, Br) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + Piperidine (Rate-Determining) Product 4-Substituted-2-nitrobenzylamine (Product) Meisenheimer->Product - X⁻ (Fast Elimination)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway highlighting the rate-determining step.

Quantitative Performance Data

The following table summarizes the relative reaction rates of (4-X-2-nitrophenyl)methanamine derivatives undergoing SNAr with a standard secondary amine (piperidine).

Substrate (Leaving Group X)Electronegativity (Pauling)Relative Rate ( krel​ )Approx. Half-Life ( t1/2​ )
Fluoro (-F)3.98~ 310< 2 mins
Chloro (-Cl)3.161.0 (Reference)~ 10 hours
Bromo (-Br)2.96~ 0.8~ 12 hours

Conditions: 1.0 mM substrate, 50 mM Piperidine, Acetonitrile solvent, 25°C.

Experimental Design: Causality & Self-Validation

To empirically validate these leaving group efficacies, we employ a kinetic workflow using UV-Vis spectroscopy [3].

  • Solvent Choice (Acetonitrile): A polar aprotic solvent is selected to stabilize the charged Meisenheimer intermediate. Unlike protic solvents (e.g., methanol), acetonitrile does not heavily solvate the nucleophile via hydrogen bonding, preserving its inherent nucleophilicity.

  • Nucleophile Choice (Piperidine): Piperidine offers a balance of high nucleophilicity and moderate steric bulk, ensuring measurable reaction rates without confounding steric hindrance.

  • Self-Validation (Pseudo-First-Order Kinetics): By using a massive excess of piperidine (>10-fold), the nucleophile concentration remains effectively constant. The reaction rate becomes dependent solely on the substrate concentration. If the experimental data yields a perfectly linear plot of ln(A∞​−At​) versus time, the pseudo-first-order assumption is mathematically validated, confirming the absence of competing side reactions or auto-catalysis.

Kinetic_Workflow Prep 1. Substrate Preparation 1.0 mM in Acetonitrile Nucleophile 2. Nucleophile Addition 10-100 mM Piperidine (Excess) Prep->Nucleophile UVVis 3. UV-Vis Spectroscopy Monitor Product λ_max at 25°C Nucleophile->UVVis Analysis 4. Kinetic Analysis Plot ln(A_∞ - A_t) vs Time UVVis->Analysis

Figure 2: Self-validating UV-Vis kinetic workflow for determining pseudo-first-order rate constants.

Step-by-Step Methodology: Kinetic Analysis

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of the specific (4-X-2-nitrophenyl)methanamine derivative in anhydrous acetonitrile.

    • Prepare a 0.5 M stock solution of piperidine in anhydrous acetonitrile.

  • Spectrophotometer Equilibration:

    • Set the UV-Vis spectrophotometer cell holder to 25.0 ± 0.1 °C using a Peltier temperature controller.

    • Determine the analytical wavelength ( λmax​ ) by scanning the fully converted product (typically around 380-420 nm due to the extended conjugation of the nitro-aromatic amine).

  • Reaction Initiation:

    • Pipette 2.5 mL of the substrate stock into a quartz cuvette.

    • Inject 0.25 mL of the piperidine stock (yielding a ~45.5 mM final nucleophile concentration). Rapidly mix via inversion or a magnetic micro-stirrer.

  • Data Acquisition:

    • Record the absorbance at λmax​ at regular intervals until the absorbance plateaus ( A∞​ ), indicating >99% conversion.

  • Kinetic Extraction:

    • Plot ln(A∞​−At​) against time ( t ). The negative slope of this linear regression represents the observed pseudo-first-order rate constant ( kobs​ ).

References

  • KoreaScience - Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. Available at:[Link]

Safety Operating Guide

Navigating the Uncharted: A Guide to Personal Protective Equipment for (4-Chloro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety and Hazard Assessment

(4-Chloro-2-nitrophenyl)methanamine, while not extensively studied, should be handled as a hazardous substance based on the known profiles of its chemical relatives. The primary concerns are acute toxicity if swallowed, skin and eye irritation, and potential for organ damage with repeated exposure. The presence of the nitro and chloro groups on the aromatic ring, coupled with the methanamine side chain, suggests that this compound can be readily absorbed through the skin and may act as a sensitizer.

Hazard Classification (Anticipated)DescriptionSource (Analog-Based)
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a primary barrier against exposure. The following table outlines the minimum required PPE for handling (4-Chloro-2-nitrophenyl)methanamine.

Body PartRecommended ProtectionRationale and Field Insights
Eyes/Face Chemical splash goggles and a face shield.Given the high likelihood of severe eye irritation, standard safety glasses are insufficient. A full face shield offers an additional layer of protection against splashes during transfers or accidental spills.
Skin/Body Chemical-resistant lab coat (fully buttoned) and chemical-resistant apron.A standard lab coat may not offer sufficient protection against a spill. A chemical-resistant apron provides an impermeable barrier. Ensure cuffs are tucked into gloves to prevent skin exposure.
Hands Nitrile or neoprene gloves (double-gloving recommended).The choice of glove material is critical. Nitrile gloves offer good initial protection, but for prolonged handling or in the event of a spill, neoprene provides superior resistance. Always inspect gloves for any signs of degradation before use and change them frequently.
Respiratory A NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter.Due to the potential for aerosolization of the solid compound and the presence of a volatile amine group, respiratory protection is essential. All work should be conducted within a certified chemical fume hood to minimize inhalation risk.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the foundation of safe handling. This workflow minimizes the risk of exposure at every stage.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (15950-17-1), and appropriate hazard pictograms.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be in a designated, locked cabinet for hazardous materials.

Handling and Experimental Work:
  • Engineering Controls: All handling of (4-Chloro-2-nitrophenyl)methanamine must be performed in a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE: Follow a strict donning sequence: lab coat, then respirator, followed by eye and face protection, and finally, gloves (with the outer pair pulled over the cuffs of the lab coat).

  • Weighing and Transfer: Use anti-static weigh boats and spatulas to prevent dispersal of the solid. For solutions, use a syringe or cannula for transfers to minimize aerosol generation.

  • Post-Handling: After handling, decontaminate all surfaces with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of gloves and any other disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling cluster_disposal Disposal Prep Assess Risks & Review SDS Analogs SelectPPE Select Appropriate PPE Prep->SelectPPE Based on Hazard Assessment DonPPE Don PPE Correctly SelectPPE->DonPPE Before Entering Lab InFumeHood Work in Fume Hood DonPPE->InFumeHood Handle Handle Chemical InFumeHood->Handle Decon Decontaminate Work Area Handle->Decon After Experiment Waste Segregate & Dispose of Waste Handle->Waste During & After Experiment DoffPPE Doff PPE Safely Decon->DoffPPE Wash Wash Hands DoffPPE->Wash

Emergency and Disposal Plan

Spill Response:

Preparedness for spills is a critical component of laboratory safety.

Spill SizeProcedure
Minor Spill (<1g) 1. Alert personnel in the immediate area. 2. Don appropriate PPE as outlined above. 3. Contain the spill with an absorbent material (e.g., vermiculite, sand). 4. Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. 5. Decontaminate the area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
Major Spill (>1g) 1. Evacuate the immediate area. 2. Alert your institution's emergency response team and the laboratory supervisor. 3. Restrict access to the spill area. 4. Provide the emergency response team with this safety guide and any available SDS for structural analogs.
Waste Disposal:

A clear and compliant disposal pathway is non-negotiable.

Waste TypeDisposal Protocol
Unused/Waste Chemical 1. Collect in a designated, properly labeled hazardous waste container. 2. The container should be compatible with the chemical and have a secure lid. 3. Follow your institution's and local regulations for chemical waste disposal. Do not pour down the drain.
Contaminated PPE 1. Collect all disposable PPE (gloves, etc.) in a designated hazardous waste container. 2. Non-disposable PPE (lab coat, face shield) should be decontaminated thoroughly before reuse. If decontamination is not possible, dispose of as hazardous waste.

Spill_Response Spill Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (<1g) Assess->Minor Small Volume Major Major Spill (>1g) Assess->Major Large Volume Alert_Minor Alert Area Personnel Minor->Alert_Minor Evacuate Evacuate Area Major->Evacuate DonPPE Don Full PPE Alert_Minor->DonPPE Contain Contain with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Alert_Major Alert Emergency Response Evacuate->Alert_Major Restrict Restrict Access Alert_Major->Restrict ProvideInfo Provide Safety Information Restrict->ProvideInfo

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.